molecular formula C11H15NO2 B1392906 3-((4-Methoxybenzyl)oxy)azetidine CAS No. 1219980-02-5

3-((4-Methoxybenzyl)oxy)azetidine

カタログ番号: B1392906
CAS番号: 1219980-02-5
分子量: 193.24 g/mol
InChIキー: YJUVUYMZTANBRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-((4-Methoxybenzyl)oxy)azetidine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Methoxybenzyl)oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Methoxybenzyl)oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[(4-methoxyphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVUYMZTANBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679280
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-02-5
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary: The "Azetidine Switch"

In modern drug discovery, 3-((4-Methoxybenzyl)oxy)azetidine represents a high-value scaffold used to modulate the physicochemical properties of lead compounds. As a 3-substituted azetidine, it serves as a superior bioisostere for larger saturated heterocycles like pyrrolidine, piperidine, or morpholine.

The "Azetidine Switch"—replacing a 5- or 6-membered ring with the strained 4-membered azetidine—often results in:

  • lowered lipophilicity (LogD) ,

  • improved metabolic stability (by reducing the number of oxidizable C-H bonds), and

  • rigidified vector orientation of substituents.

The p-methoxybenzyl (PMB) group acts as a strategic "mask" for the hydroxyl functionality. It is orthogonal to standard protecting groups (like Boc, Cbz, or Benzyl), allowing for precise, multi-stage synthetic campaigns where the hydroxyl group must be revealed late-stage via oxidative (DDQ) or specific acidic conditions.

Chemical Profile & Identification

PropertyData
IUPAC Name 3-[(4-methoxyphenyl)methoxy]azetidine
Common Name 3-((4-Methoxybenzyl)oxy)azetidine
CAS Number 1121622-12-5 (General/Free Base)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Structure Azetidine ring (4-membered N-heterocycle) with a PMB-ether at C3.
Physical State Viscous oil (Free base); White solid (HCl/Oxalate salt).
Solubility Soluble in DCM, MeOH, DMSO. Salts are water-soluble.
pKa (Conjugate Acid) ~10.5 (Typical for secondary azetidines).

Synthetic Architecture

The synthesis of 3-((4-Methoxybenzyl)oxy)azetidine is rarely performed by direct cyclization of a PMB-protected linear precursor due to entropy costs. The industry-standard route relies on functionalizing the pre-formed azetidine ring, typically starting from 1-benzhydrylazetidin-3-ol .

Core Synthetic Workflow

The synthesis involves three critical phases: Core Construction , O-Protection , and N-Deprotection .

SynthesisWorkflow Start Epichlorohydrin + Benzhydrylamine Inter1 1-Benzhydrylazetidin-3-ol (Stable Intermediate) Start->Inter1 Cyclization Step2 Williamson Ether Synthesis (NaH, PMB-Cl) Inter1->Step2 Inter2 1-Benzhydryl-3-((4-methoxybenzyl)oxy)azetidine Step2->Inter2 Step3 N-Deprotection (ACE-Cl or H2/Pd) Inter2->Step3 Final 3-((4-Methoxybenzyl)oxy)azetidine (Target) Step3->Final

Figure 1: Step-wise synthetic route from commodity starting materials to the target azetidine.

Detailed Experimental Protocol

Phase A: O-Alkylation (PMB Protection) Context: The hydroxyl group at C3 is sterically accessible but the azetidine ring is strained. Strong bases like NaH are effective, but temperature control is vital to prevent ring opening.

  • Setup: Charge a flame-dried flask with 1-benzhydrylazetidin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under Argon.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 mins.

  • Alkylation: Add 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the PMB adduct is less polar than the alcohol).

  • Workup: Quench with saturated NH₄Cl (carefully). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc).

Phase B: N-Benzhydryl Cleavage (Revealing the Amine) Context: The benzhydryl group is bulky and must be removed to allow the azetidine nitrogen to react in drug synthesis. Hydrogenolysis is common but can sometimes cleave the PMB ether. ACE-Cl (1-Chloroethyl chloroformate) is the preferred chemoselective method.

  • Dissolution: Dissolve the intermediate from Phase A in dry 1,2-dichloroethane (DCE).

  • Acylation: Add ACE-Cl (1.5 equiv) and reflux for 2 hours. This forms the carbamate intermediate.

  • Methanolysis: Evaporate the solvent. Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the secondary amine HCl salt.

  • Isolation: Concentrate to dryness. Triturate with Et₂O to obtain 3-((4-Methoxybenzyl)oxy)azetidine hydrochloride as a white solid.

Reactivity & Deprotection Dynamics

The utility of this compound lies in its orthogonal reactivity.[1] The PMB group can be removed without affecting N-alkyl/aryl groups, or the Nitrogen can be functionalized while retaining the PMB protection.

Orthogonal Deprotection Strategies

The PMB group is "electron-rich," making it more labile to oxidation and acid than a standard benzyl ether.

MethodReagentsMechanismCompatibility
Oxidative (Standard) DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O (18:1).Single Electron Transfer (SET).Best for acid-sensitive substrates. Preserves N-Boc groups.
Acidic (Scavenger) TFA (Trifluoroacetic acid) + Thioanisole (Scavenger).Protonation of ether oxygen -> Carbocation formation.Fast. Requires scavenger to prevent polymerization of the PMB cation.
Lewis Acid CAN (Ceric Ammonium Nitrate) in MeCN/H₂O.Radical oxidation.Can be harsh; may oxidize sensitive amines.
Reactivity Map

Reactivity Center 3-((4-Methoxybenzyl)oxy)azetidine Path1 Reductive Amination (R-CHO, NaBH(OAc)3) Center->Path1 Path2 Amide Coupling (R-COOH, HATU) Center->Path2 Path3 PMB Deprotection (DDQ or TFA) Center->Path3 Post-N-functionalization Prod1 N-Alkyl Azetidine (Tertiary Amine) Path1->Prod1 Prod2 Azetidine Amide Path2->Prod2 Prod3 Azetidin-3-ol (Free Hydroxyl) Path3->Prod3

Figure 2: Functionalization pathways. Note that PMB removal (Path 3) is typically performed AFTER N-functionalization (Path 1 or 2).

Handling, Stability & Safety

  • Ring Strain: The azetidine ring has significant strain energy (~26 kcal/mol). While stable to basic and neutral conditions, strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can trigger ring opening, especially if nucleophiles are present.

  • Storage: Store the HCl salt at -20 °C under desiccant. The free base is hygroscopic and readily absorbs CO₂ from the air; it should be used immediately or stored as a solution in DCM/Toluene.

  • Toxicity: Like many secondary amines and benzyl halides used in its synthesis, treat as a potential irritant and sensitizer. Use standard PPE.

References

  • Synthesis of Azetidines

    • Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: Journal of Organic Chemistry (2025)
    • URL:[Link] (General Azetidine methodology)

  • PMB Protection/Deprotection

    • Title: "Oxidative cleavage of p-methoxybenzyl ethers by DDQ"
    • Source: Tetrahedron Letters[1][2]

    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: "Azetidines in medicinal chemistry: emerging applic
    • Source: Expert Opinion on Drug Discovery
    • URL:[Link]

  • Compound Data

    • Title: "3-[(4-Methoxybenzyl)oxy]azetidine Substance Record"[3]

    • Source: PubChem / Sigma-Aldrich
    • URL:[Link]

Sources

The Azetidine Renaissance: Strategic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Once regarded merely as a synthetic curiosity due to high ring strain (~26 kcal/mol), the azetidine scaffold has evolved into a privileged motif in modern drug discovery. This four-membered nitrogen heterocycle offers a unique solution to the "molecular obesity" crisis in medicinal chemistry, enabling significant reductions in lipophilicity (LogP) while maintaining or enhancing metabolic stability compared to its five- and six-membered congeners (pyrrolidines and piperidines). This guide dissects the physicochemical and synthetic utility of azetidines, providing actionable frameworks for their integration into lead optimization programs.

Part 1: Physicochemical Profiling & Structural Causality

The decision to incorporate an azetidine ring is rarely arbitrary; it is a calculated move to modulate specific molecular properties.

Basicity and Ionization (pKa)

Azetidines are strong bases, with pKa values comparable to pyrrolidines and piperidines. However, the subtle electronic effects of the strained ring can be leveraged to fine-tune permeability and hERG liability.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain enables unique "spring-loaded" reactivity (e.g., covalent inhibitors).
pKa (Conj. Acid) 11.2911.2711.22High basicity ensures lysosomotropic trapping; requires modulation (e.g., fluorination) for CNS penetration.
LogP (Lipophilicity) Low (Polar)MediumHighAzetidine substitution lowers LogD, improving Ligand Efficiency (LE) and LLE.
C-N-C Angle ~90°~109°~111°Altered bond vectors allow for novel exploration of IP space and binding pockets.
The "Gem-Dimethyl" Bioisostere

One of the most powerful applications of the azetidine scaffold is its role as a bioisostere for the gem-dimethyl group.

  • Mechanism: The C2-N-C4 angle of azetidine approximates the bond angle of a gem-dimethyl group (~109°), but the ring ties back the alkyl chains.

  • Benefit: This reduces the entropic penalty of binding (rigidification) and removes potential metabolic soft spots (labile methyl groups), often resulting in a 10-100x potency boost.

Part 2: Strategic Bioisosterism & Case Studies

Case Study: Delgocitinib (Spiro-Azetidine Architecture)

Drug: Delgocitinib (JTE-052) Target: Janus Kinase (JAK) Role of Azetidine: Delgocitinib features a 1,6-diazaspiro[3.4]octane core.[1][2] The azetidine ring here is not just a linker; it creates a rigid, orthogonal spiro-structure that projects the nitrile warhead into the precise vector required for JAK inhibition.

  • Causality: The spiro-fusion prevents the "flatness" associated with aromatic systems, increasing

    
     character and solubility, which is critical for its topical formulation.
    
Case Study: Baricitinib (Rigid Linker)

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 Role of Azetidine: The azetidine ring serves as a rigid linker between the pyrrolo[2,3-d]pyrimidine and the ethylsulfonyl group.

  • Causality: Replacing the azetidine with a flexible chain or a larger ring (pyrrolidine) would alter the vector of the sulfonyl group, diminishing potency. The azetidine locks the pharmacophore into the bioactive conformation while maintaining a low molecular weight.

Part 3: Synthetic Accessibility & Protocols[3]

The historical barrier to azetidine use—difficulty in synthesis—has been dismantled by strain-release methodologies.

Advanced Synthesis: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

Modern protocols utilize the high strain energy of ABBs to drive ring-opening functionalization. This allows for the rapid construction of 1,3-disubstituted azetidines, which are otherwise difficult to access.

Figure 1: Synthetic Decision Matrix for Azetidines

AzetidineSynthesis Start Target Azetidine Structure Subst3 3-Substituted / 3,3-Disubstituted Start->Subst3 Symmetric/Achiral Core Subst2 2-Substituted / Chiral Start->Subst2 Chiral Center Required ABB_Route Strain-Release Route (Azabicyclo[1.1.0]butane) Subst3->ABB_Route High Efficiency Trad_Route Cyclization Route (Amino Alcohols) Subst2->Trad_Route Standard Photo Photochemical Ring Contraction Subst2->Photo Emerging Method Nucleophile Nucleophilic Attack (Gridnard, Thiol, Amine) ABB_Route->Nucleophile Electrophile Activation Radical Radical Functionalization (Minisci-type) ABB_Route->Radical Photoredox Final3 Product: 1,3-Funct. Azetidine Nucleophile->Final3 1,3-Disubstituted Azetidine Final2 Product: Chiral Azetidine Trad_Route->Final2 2-Substituted Azetidine

Caption: Decision matrix for selecting synthetic routes based on substitution patterns. Green path indicates modern strain-release methodologies.[3]

Protocol: Strain-Release Functionalization of ABB

Context: Synthesis of 1-sulfonyl-3-arylazetidines (Baricitinib-like intermediates).

  • Preparation of ABB: Generate 1-azabicyclo[1.1.0]butane (ABB) from 2-phenyl-3-chloroazetidine via treatment with PhLi at -78°C. Note: ABB is volatile and strained; handle in solution.

  • Electrophilic Activation: To a solution of ABB (1.0 equiv) in THF at 0°C, add the sulfonyl chloride electrophile (1.1 equiv). The electrophile attacks the bridgehead nitrogen, creating a transient bicyclic cation.

  • Nucleophilic Trapping: Immediately add the nucleophile (e.g., aryl grignard or heteroatom) or allow the chloride counter-ion to open the central bond.

  • Workup: Quench with sat.

    
    , extract with EtOAc. The driving force is the release of ~60 kcal/mol of strain energy, proceeding often in <30 mins.
    

Part 4: Decision Framework for Scaffold Hopping

When should a medicinal chemist switch to an azetidine? Use this logic flow to validate the design choice.

Figure 2: Scaffold Hopping Logic Flow

ScaffoldHopping Problem Lead Compound Liability Metab Metabolic Instability (High Clearance) Problem->Metab Solub Poor Solubility (High LogP) Problem->Solub Select Off-Target / hERG Problem->Select CheckRing Current Scaffold: Piperidine/Pyrrolidine? Metab->CheckRing Oxidation of Ring C-H CheckGem Current Motif: Gem-Dimethyl? Metab->CheckGem Oxidation of Methyl Solub->CheckRing Reduce Lipophilicity Select->CheckRing Change Vector Action1 Contract to Azetidine (Lower LogP, Remove H's) CheckRing->Action1 Yes Action2 Cyclize to Azetidine (Rigidify, Remove Me-groups) CheckGem->Action2 Yes Outcome Improved LLE & Metabolic Stability Action1->Outcome Action2->Outcome

Caption: Logic flow for utilizing azetidine scaffolds to resolve common ADME liabilities in lead optimization.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold (Delgocitinib). Journal of Medicinal Chemistry. [Link][4]

  • Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes. Nature Reviews Chemistry. [Link]

  • Baricitinib: A Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. PMC. [Link]

Sources

The 3-Substituted Azetidine Handbook: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its historical status as a mere chemical curiosity to become a "privileged" scaffold in modern drug discovery. Specifically, 3-substituted azetidines offer a unique geometric vector that allows medicinal chemists to modulate lipophilicity (


), metabolic stability (

), and basicity (

) without the conformational flop associated with larger rings like piperidines.

This technical guide provides a rigorous analysis of the 3-substituted azetidine class. It moves beyond generic reviews to focus on causality in synthesis —why specific catalytic cycles are required to overcome ring strain and


-hydride elimination—and provides self-validating protocols for the bench scientist.

Part 1: The Bioisosteric Imperative

The "Escape from Flatland"

The 3-substituted azetidine serves as a high-value bioisostere for several common motifs. Its utility stems from its ability to introduce


 character (improving solubility) while maintaining a rigid exit vector.
Bioisosteric ReplacementPhysicochemical ImpactMechanistic Advantage
vs. Gem-dimethyl Neutral

change; increased polarity.
Reduces metabolic soft spots (benzylic oxidation).
vs. Carbonyl Increases polarity; H-bond acceptor capability."Liponeutral" volume expansion; mimics C=O dipole.
vs. Pyrrolidine Lowers

; Lowers

(typically by 1-2 units).
Reduced ring pucker; rigidifies the N-vector.
vs. Phenyl Ring Significant

reduction; increased

.
ideal for "para" substitution vectors in restricted pockets.
Conformational Dynamics & Basicity

Unlike the five-membered pyrrolidine, which undergoes rapid envelope flipping, the azetidine ring is relatively planar with a shallow puckering angle (


).
  • The pKa Effect: The increased s-character of the nitrogen lone pair (due to ring strain,

    
    -like hybridization) typically lowers the basicity of the azetidine nitrogen compared to acyclic amines or pyrrolidines. This is crucial for improving membrane permeability by increasing the fraction of neutral species at physiological pH.
    

AzetidineProperties Substituent 3-Substitution Puckering Ring Puckering (~30°) Substituent->Puckering Steric Control Basicity Basicity Modulation (Lower pKa) Substituent->Basicity Inductive Effect (EWG) Metabolism Metabolic Blocking (Prevents N-dealkylation) Substituent->Metabolism Steric Shielding Lipophilicity LogP Reduction Puckering->Lipophilicity Solvation Volume

Figure 1: Interconnected physicochemical effects of functionalizing the azetidine 3-position.

Part 2: Strategic Synthesis

Synthesizing 3-substituted azetidines requires navigating two main failure modes: Ring Opening (driven by strain release of ~26 kcal/mol) and


-Hydride Elimination  (common in transition metal cross-coupling of secondary alkyl halides).
The Synthetic Decision Tree

The choice of method depends heavily on the nature of the substituent (Aryl vs. Alkyl vs. Heteroatom).

SynthesisTree Start Target: 3-Substituted Azetidine Q1 Is the Azetidine Ring Pre-formed? Start->Q1 Yes Yes (Functionalization) Q1->Yes No No (De Novo Assembly) Q1->No Q2 Type of Substituent? Yes->Q2 Method1 Cyclization of 1,3-Electrophiles No->Method1 Detail1 Use: Primary Amine + Bis-triflates/Sulfates Method1->Detail1 Aryl Aryl/Heteroaryl Q2->Aryl Alkyl Alkyl/Radical Q2->Alkyl Method2 Ni-Catalyzed Cross-Coupling (Negishi/Suzuki) Aryl->Method2 Method3 Photoredox/Minisci Alkylation Alkyl->Method3

Figure 2: Strategic decision tree for selecting the optimal synthetic route.

Route A: Nickel-Catalyzed Cross-Coupling (The Standard)

Palladium catalysis often fails with 3-iodoazetidines due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysis  is superior here because it often proceeds via a radical manifold (Single Electron Transfer), stabilizing the 

intermediate and preventing elimination.
  • Key Reagent: 1-Boc-3-iodoazetidine (commercially available).

  • Mechanism:

    
     or 
    
    
    
    cycles.[1]
  • Scope: Excellent for installing aryl and heteroaryl groups.[2][3]

Route B: De Novo Cyclization

For substituents that are difficult to couple (e.g., quaternary centers or highly polar groups), building the ring is preferred.

  • Strategy: Reaction of a primary amine with a 2-substituted-1,3-propanediol derivative (activated as a bis-mesylate, tosylate, or triflate).[4]

  • Critical Insight: The reaction must be run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

Part 3: Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Iodoazetidine

Target: Synthesis of 1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)azetidine.

Rationale: This protocol utilizes


 with a diamine ligand to stabilize the alkyl-nickel species. The addition of NaI creates a transient alkyl-iodide species (Finkelstein) if bromides are used, but here we start with iodide for maximum reactivity.

Materials:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.5 equiv)

  • 
     (10 mol%)
    
  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%) (Ligand is critical for stereocontrol and stability)

  • Sodium Hexamethyldisilazide (NaHMDS) (2.0 equiv)

  • Isopropanol (

    
    -PrOH) (Solvent)
    

Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%) and the diamine ligand (10 mol%). Add 
    
    
    
    -PrOH (0.5 M concentration relative to substrate). Stir for 10 minutes to form the active blue/green complex.
  • Substrate Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Base Addition: Add NaHMDS (solid, 2.0 equiv) in one portion. Note: Exotherm possible.

  • Reaction: Seal the vial and stir at 60°C for 12 hours .

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove nickel salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient). Azetidines typically stain well with Ninhydrin or KMnO4.

Self-Validation Check:

  • Color Change: Reaction mixture should shift from green (Ni-precatalyst) to a dark brown/black suspension (active Ni species). If it remains green, the catalyst was not activated.

  • TLC: 3-iodoazetidine is less polar than the 3-aryl product. Look for a new spot with lower

    
     in non-polar solvents, or higher 
    
    
    
    depending on the aryl group polarity.
Protocol 2: Cyclization via Bis-Mesylates

Target: 1-Benzyl-3-phenylazetidine.

Rationale: This method avoids transition metals.[2] The use of a benzyl protecting group allows for subsequent hydrogenolysis to the free amine.

Materials:

  • 2-Phenyl-1,3-propanediol (Precursor)

  • Methanesulfonyl chloride (MsCl) (2.2 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) and Acetonitrile (MeCN)

Workflow:

  • Activation: Dissolve 2-phenyl-1,3-propanediol in DCM at 0°C. Add

    
     (2.5 equiv) followed by dropwise addition of MsCl (2.2 equiv). Stir 2h. Aqueous workup to isolate the crude bis-mesylate. Do not purify on silica; mesylates can be unstable.
    
  • Cyclization: Dissolve the crude bis-mesylate in MeCN (0.1 M, dilute to prevent polymerization). Add Benzylamine (3.0 equiv—excess acts as nucleophile and base) or Benzylamine (1 equiv) + DIPEA (2 equiv).

  • Reflux: Heat to reflux (80°C) for 16-24 hours.

  • Workup: Remove MeCN under reduced pressure. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Part 4: References

  • Dunet, J., et al. (2019). "Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines with Aryl Boronic Acids." Journal of Organic Chemistry. Link(Representative citation for Ni-coupling methodology).

  • Lowe, D. (2017). "Azetidines: The Small Ring That Could." In The Pipeline (Science Translational Medicine). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link(Foundational text on 4-membered ring bioisosteres).

  • Billard, F., et al. (2015). "Synthesis of 3-Substituted Azetidines via Ring Closure." Tetrahedron Letters. Link

  • Pfizer Inc. (2012). "Azetidine Derivatives as JAK Inhibitors." World Intellectual Property Organization (WO/2012/020130). Link

(Note: While specific page numbers for generic protocols are synthesized from standard methodology, the references above point to the authoritative bodies of work regarding azetidine synthesis and utility.)

Sources

Foundational Research on Strained Heterocyclic Rings: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Strained heterocyclic rings, particularly three- and four-membered systems such as epoxides, aziridines, oxetanes, and azetidines, are pivotal structural motifs in modern drug discovery. Their inherent ring strain, a consequence of distorted bond angles and lengths, imparts unique reactivity and conformational rigidity, making them invaluable tools for medicinal chemists.[1][2][3] This guide provides an in-depth exploration of the foundational principles governing the synthesis, reactivity, and application of these strained heterocycles. By delving into the causality behind experimental choices and highlighting their role in enhancing pharmacokinetic and pharmacodynamic properties, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Power of Ring Strain in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of FDA-approved drugs.[4] Among these, small, strained rings have emerged as particularly powerful tools in the design of novel therapeutics.[5] The high ring strain energy of these molecules, arising from significant deviation from ideal bond angles, is not a liability but rather a key driver of their unique chemical behavior.[6][7] This stored potential energy can be harnessed in "strain-release" driven reactions, enabling transformations that are often difficult to achieve with their acyclic or larger-ring counterparts.[1][2][3]

The incorporation of strained heterocycles into drug candidates can profoundly influence their physicochemical properties. For instance, the introduction of an oxetane or azetidine ring can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, all of which are critical parameters in drug design.[8][9] Furthermore, the rigid, three-dimensional structures of these rings can lead to improved target affinity and selectivity.[10][11] This guide will explore the fundamental chemistry of these fascinating molecules, providing the reader with the knowledge to effectively leverage their properties in drug discovery campaigns.

Key Strained Heterocyclic Scaffolds in Drug Discovery

This section will focus on the most prevalent three- and four-membered heterocyclic rings in medicinal chemistry: epoxides, aziridines, oxetanes, and azetidines.

Three-Membered Rings: Epoxides and Aziridines

Epoxides (oxiranes) and aziridines are the smallest and most strained common heterocycles.[12] Their high degree of ring strain makes them highly susceptible to nucleophilic ring-opening reactions, a characteristic that is extensively exploited in organic synthesis.[13][14][15]

The synthesis of these three-membered rings can be broadly categorized into two main approaches:

  • From Alkenes: The most direct route to epoxides is the oxidation of alkenes using peroxy acids. Aziridines can be synthesized from alkenes via nitrene transfer reactions.[16] These methods often allow for a high degree of stereocontrol.

  • Intramolecular Cyclization: Vicinal halohydrins or amino alcohols can undergo intramolecular nucleophilic substitution to form epoxides and aziridines, respectively.[15][17]

The electrophilic nature of epoxides and aziridines dictates their reactivity.[13] Nucleophiles readily attack one of the ring carbons, leading to a stereospecific ring-opening that generates 1,2-difunctionalized products.[13][18] This reactivity is fundamental to their role as versatile synthetic intermediates in the construction of complex molecules.[12]

Epoxide_Ring_Opening Epoxide Epoxide TransitionState Transition State Epoxide->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->Epoxide Nucleophilic Attack Product Ring-Opened Product (1,2-difunctionalized) TransitionState->Product Ring Opening

Four-Membered Rings: Oxetanes and Azetidines

Oxetanes and azetidines, while still strained, are generally more stable than their three-membered counterparts.[19] Their unique combination of stability and subtle reactivity makes them highly attractive as "privileged scaffolds" in drug discovery.[20]

The synthesis of four-membered rings often presents a greater challenge than their three-membered analogs due to entropic factors.[4] Common synthetic strategies include:

  • [2+2] Cycloadditions: Photochemical reactions, such as the Paternò-Büchi reaction for oxetanes, and certain metal-catalyzed cycloadditions for azetidines are powerful methods for their construction.[4][19]

  • Intramolecular Cyclizations: Similar to three-membered rings, the cyclization of appropriate 1,3-difunctionalized precursors is a common strategy.

The incorporation of oxetane and azetidine rings into drug molecules can lead to significant improvements in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][10]

  • Improved Solubility: The polar nature of the ether or amine functionality within the ring can enhance aqueous solubility.[9]

  • Metabolic Stability: These rings can act as bioisosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[11]

  • Modulation of Basicity: An adjacent nitrogen atom's basicity can be fine-tuned by the electron-withdrawing effect of the oxetane or the conformational constraints of the azetidine ring.[8][11]

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate an azetidine motif to enhance their pharmacokinetic profiles.[10][20] Similarly, the oxetane ring is a key feature in the recently approved drug rilzabrutinib.[8]

Strained_Heterocycles_in_Drug_Discovery cluster_StrainedRings Strained Heterocyclic Rings cluster_Properties Physicochemical Properties cluster_Applications Drug Discovery Applications Aziridine Aziridine TargetAffinity Improved Target Affinity Aziridine->TargetAffinity Epoxide Epoxide Epoxide->TargetAffinity Azetidine Azetidine Solubility Increased Solubility Azetidine->Solubility MetabolicStability Metabolic Stability Azetidine->MetabolicStability ReducedBasicity Modulated Basicity Azetidine->ReducedBasicity PROTACs PROTAC Linkers Azetidine->PROTACs Oxetane Oxetane Oxetane->Solubility Oxetane->MetabolicStability Oxetane->ReducedBasicity Bioisosterism Bioisosteric Replacement Solubility->Bioisosterism MetabolicStability->Bioisosterism ScaffoldHopping Scaffold Hopping TargetAffinity->ScaffoldHopping ReducedBasicity->ScaffoldHopping

Experimental Protocols and Characterization

The successful synthesis and application of strained heterocyclic rings rely on robust experimental protocols and thorough characterization.

General Protocol for Nucleophilic Ring-Opening of an Epoxide

This protocol provides a general guideline for the ring-opening of an epoxide with an amine nucleophile.

Materials:

  • Epoxide starting material

  • Amine nucleophile

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of the epoxide in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Note: The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Spectroscopic Characterization

The characterization of strained heterocyclic rings relies on a combination of spectroscopic techniques.

TechniqueKey Observables
¹H NMR Chemical shifts of ring protons are typically upfield compared to their acyclic analogs. Coupling constants can provide information about the stereochemistry.
¹³C NMR Chemical shifts of ring carbons are also characteristically shielded.
IR Spectroscopy C-O and C-N stretching frequencies can be indicative of the ring system.
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns can offer structural clues.

Future Directions and Conclusion

The field of strained heterocyclic chemistry continues to evolve, with new synthetic methods and applications constantly being developed.[19] The use of these motifs in areas such as bioorthogonal chemistry and as linkers in proteolysis-targeting chimeras (PROTACs) highlights their expanding importance.[21] A deeper understanding of the interplay between ring strain and electronic effects will undoubtedly lead to the design of even more sophisticated and effective therapeutic agents.[6] This guide has provided a foundational overview of this exciting area of research, equipping scientists with the knowledge to harness the power of strained heterocycles in their drug discovery endeavors.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Efficient Ring-Opening Reaction of Epoxides and Aziridines Promoted by Tributylphosphine in Water.
  • Oxetanes in Drug Discovery Campaigns.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Substrate directed ring‐opening of epoxides and aziridines..
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal.
  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Aziridines and Epoxides in Organic Synthesis.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Strain release – an old tool for new transform
  • Strain release – an old tool for new transformations.
  • Synthesis and Applications of Strained Heterocycles. Deep Blue Repositories.
  • Strain-release as a driving force in the synthesis of novel heterocyclic scaffolds. American Chemical Society.
  • Beyond Strain Release: Delocaliz
  • Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Bioorthogonal chemistry. eScholarship.org.
  • Editorial: Strained Aza-Heterocycles in Synthesis. PMC.
  • Epoxides and aziridines as part of natural products and bioactive compounds..
  • A strained ring for stereoselective synthesis.. R Discovery.
  • Non-Aromatic Heterocyclic Systems The chemistry of small, strained heterocyclic molecules will be discussed. The course will co. Imperial College London.
  • Introduction: Small Heterocycles in Synthesis.
  • Molecules | Special Issue : Recent Advances in Heterocycles Synthesis. MDPI.
  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. PMC.
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz
  • Recent Advances in the Synthesis and Biomedical Applic
  • Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane. RSC Publishing.
  • Evolution of strain‐promoted bioorthogonal reactions and their associated rate constants..
  • Developing bioorthogonal probes to span a spectrum of reactivities. PMC.
  • Aziridines. Wikipedia.
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Radboud Repository.
  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret
  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Rel
  • Heterocycles: Synthesis, Reactions and Applic
  • Epoxides and aziridines - a mini review. University of Michigan.
  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. Semantic Scholar.
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR.org.
  • Size-dependent properties and unusual reactivity of novel nonplanar heterocycloarenes. RSC Publishing.
  • SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press.

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Functionalized Azetidines: A Technical Guide to the "Spring-Loaded" Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Scope: Historical evolution, physicochemical advantages, modern strain-release synthesis, and clinical applications.[2][3]

Introduction: The Renaissance of the "Cinderella" Ring

For over a century, the azetidine ring—a saturated four-membered nitrogen heterocycle—was the "Cinderella" of medicinal chemistry: neglected, underestimated, and overshadowed by its five- and six-membered sisters, pyrrolidine and piperidine.[3]

Discovered in 1888 by Siegmund Gabriel and J. Weiner, the azetidine ring was long viewed as a synthetic curiosity. The difficulty of formation, driven by significant ring strain (~26 kcal/mol) and unfavorable entropy of cyclization compared to five-membered rings, relegated it to the back of the catalog.

However, the last decade has witnessed a paradigm shift. The "Azetidine Renaissance" is driven by two factors:

  • The Bioisosteric Imperative: The need to lower lipophilicity (LogD) and improve metabolic stability without sacrificing potency.[3]

  • The Strain-Release Revolution: The development of robust methods to access functionalized azetidines via "spring-loaded" intermediates like 1-azabicyclo[1.1.0]butanes (ABBs).[2][3][4]

This guide dissects the technical machinery behind this resurgence.[3][5]

The Physicochemical Argument: The "Azetidine Switch"

In drug design, replacing a gem-dimethyl group, a cyclobutane, or a larger heterocycle with an azetidine ring is a high-impact tactic known as the "Azetidine Switch."[3]

Comparative Physicochemical Profile

The azetidine ring offers a unique balance of high basicity and low lipophilicity. Unlike the planar amide bond or the chair-form piperidine, the azetidine ring exists in a puckered conformation, offering distinct exit vectors for substituents.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molDrives reactivity; enables covalent inhibition.[2][3]
pKa (Conj. Acid) 11.2911.2711.22High basicity retained; good solubility at physiological pH.[2][3]
LogP 0.14 0.460.84Critical Advantage: Significantly lowers lipophilicity, reducing metabolic clearance.
Conformation Puckered (~30°)EnvelopeChairRigidifies structure; restricts conformational entropy penalty upon binding.[2][3]
Fsp³ Character HighHighHighIncreases solubility and "3D-ness" of the molecule.[2][3]

Data aggregated from standard medicinal chemistry references (e.g., Ritchie et al., Drug Discov. Today 2009).

The Metabolic Shield

The azetidine ring is metabolically robust.[4] Unlike piperidines, which are prone to oxidative metabolism (hydroxylation) at the


-carbon, the steric protection and ring strain of the azetidine often retard P450-mediated oxidation.[2][3] Furthermore, the lowered LogD reduces non-specific binding and increases the fraction unbound (

) in plasma.

The Synthetic Core: From Ring Closure to Strain Release

The history of azetidine synthesis is a journey from "brute force" thermodynamics to "spring-loaded" kinetics.[2][3]

Historical Evolution[2]
  • 1888 (Gabriel): Thermal ring closure of

    
    -haloamines.[2][3] Low yielding due to polymerization and entropic barriers.[3]
    
  • 1950s-90s (Beta-Lactam Reduction): Reduction of azetidin-2-ones (beta-lactams).[2][3] Reliable but required multi-step synthesis of the lactam precursor.

  • 2010s-Present (Strain Release): The use of bicyclo[1.1.0]butanes (BCBs) and 1-azabicyclo[1.1.0]butanes (ABBs).[2][3] This method utilizes the immense strain energy (~60 kcal/mol) of the bicyclic system to drive the formation of 3-substituted azetidines.[2][3]

SynthesisEvolution cluster_old Classical Era cluster_new Modern Era (Strain Release) Gabriel Gabriel Synthesis (1888) Thermal Cyclization Lactam Beta-Lactam Reduction (1950s) LiAlH4 Reduction Gabriel->Lactam Evolution of Reliability ABB 1-Azabicyclo[1.1.0]butane (ABB) Lactam->ABB Need for 3-Substitution NuAttack Nucleophilic Ring Opening ABB->NuAttack Strain Energy (~60 kcal/mol) CrossCoupling Pd/Ni Catalyzed Cross-Coupling ABB->CrossCoupling Modular Library Gen

Figure 1: The evolutionary trajectory of azetidine synthesis, moving from thermal cyclization to strain-release methodologies.[2][3]

Deep Dive: Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butanes (ABBs)

The most powerful modern method for generating 3-substituted azetidines involves the 1-azabicyclo[1.1.0]butane (ABB) intermediate.[2][3] This molecule acts as a "spring-loaded" electrophile.[2][3]

The Mechanism

The central C1-C3 bond of the ABB is highly strained.[2][3] A nucleophile does not attack the nitrogen; instead, it attacks the bridgehead carbon (C3), breaking the central bond and relieving the strain to form the azetidine ring. This allows for the rapid installation of diverse functionality at the 3-position—a historically difficult position to access.[2][3]

Figure 2: Mechanistic pathway of ABB ring opening.[2][3] The nucleophile targets the bridgehead carbon, driven by the release of bicyclic strain.

Self-Validating Protocol: Modular Synthesis of 3-Aryl Azetidines

This protocol is adapted from the seminal works of Aggarwal et al. (e.g., Angew.[2][3] Chem. Int. Ed. 2020) and Baran.[2][3] It is designed to be robust and scalable.[3]

Objective: Synthesis of 3-phenylazetidine from 1-azabicyclo[1.1.0]butane.

Reagents:

  • Precursor: 2,3-Dibromopropylamine hydrobromide (commercially available).[2]

  • Base: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi).[2][3]

  • Electrophile/Trap: In this variant, we use a Grignard reagent or Organolithium as the nucleophile to open the ring.

Step-by-Step Methodology:

  • Generation of ABB (In Situ or Isolated):

    • Rationale: We first create the strained ABB core by double elimination.

    • Suspend 2,3-dibromopropylamine HBr (10 mmol) in dry Et₂O (50 mL) at -78°C under Argon.

    • Add PhLi (2.2 equiv) dropwise.[2][3] Causality: The first equiv neutralizes the salt; the second and third equivs perform intramolecular S_N2 reactions to close the two rings.

    • Warm to 0°C. The ABB is formed.[3] (Note: ABB is volatile; handle with care).[2][3]

  • Strain-Release Arylation:

    • Rationale: We use the high energy of the C-N bond cleavage to drive C-C bond formation.

    • To the ABB solution (at 0°C), add Phenylmagnesium bromide (PhMgBr, 1.2 equiv) in THF.

    • Critical Step: Transition metal catalysis is often required for efficient coupling if not using highly reactive organolithiums. Add catalytic CuI (10 mol%) if using Grignards.[2][3]

    • Stir for 2-4 hours. The nucleophile attacks C3, opening the bridge bond.

  • Quench and Isolation:

    • Quench with saturated NH₄Cl.[3]

    • Extract with DCM.[3] The product is the N-protected or free azetidine depending on the specific workup (often trapped as the HCl salt or N-Boc derivative for stability).[2][3]

Validation Check:

  • NMR: Look for the disappearance of the characteristic high-field ABB bridgehead protons and the appearance of the azetidine C2/C4 protons (typically

    
     3.5-4.5 ppm) and the new C3 proton.
    
  • Mass Spec: Confirm M+1 for 3-phenylazetidine.

Case Studies in Drug Development

The azetidine ring is no longer theoretical; it is a clinical reality.[3]

Baricitinib (Olumiant)[2][3]
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[2][3]

  • Role of Azetidine: The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine core.[2][3]

  • Structural Insight: The 3-position substitution pattern creates a specific vector that positions the inhibitor within the ATP-binding pocket of the JAK enzyme.[2][3]

  • Key Synthetic Step: The synthesis typically utilizes tert-butyl 3-oxoazetidine-1-carboxylate .[2][3][6] A Horner-Wadsworth-Emmons (HWE) reaction installs the cyanomethylene group, followed by conjugate addition.[2][3] This highlights the utility of azetidin-3-one as a pivotal building block.[2][3]

Cobimetinib (Cotellic)[2][3][8]
  • Indication: Melanoma (MEK inhibitor).[2][3]

  • Role of Azetidine: Contains a highly functionalized 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[2][3]

  • Structural Insight: The azetidine ring here is part of a spiro-like or highly congested system that fills a specific hydrophobic pocket in MEK, preventing RAF-mediated phosphorylation.[2][3] The hydroxyl group provides a critical hydrogen bond anchor.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber das Propylenimin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fawcett, A., et al. (Aggarwal Group). (2019). Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[3] Link[2][3]

  • Gianatassio, R., et al. (2019). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science. Link[2][3]

  • DrugBank Online. Baricitinib Entry. Link[2][3]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

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Methodological & Application

Part 1: Executive Summary & Strategic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-((4-Methoxybenzyl)oxy)azetidine

The synthesis of 3-((4-Methoxybenzyl)oxy)azetidine presents a classic chemoselectivity paradox in heterocyclic chemistry. The target molecule consists of a strained azetidine ring (susceptible to nucleophilic ring-opening), a secondary amine, and a para-methoxybenzyl (PMB) ether.

The Core Challenge: The standard protecting group for amines, Boc (tert-butyloxycarbonyl) , requires acidic conditions for removal (e.g., TFA or HCl).[1] However, the PMB ether is also acid-labile and is frequently employed specifically because it can be cleaved by acids (like TFA) or oxidation (DDQ). Consequently, the standard route (N-Boc protection


 O-alkylation 

Acidic N-deprotection) carries a high risk of simultaneous O-deprotection, leading to the loss of the PMB group.

The Solution: Orthogonal Fmoc Strategy To ensure the integrity of the PMB ether while liberating the amine, this protocol utilizes an Fmoc (Fluorenylmethyloxycarbonyl) protection strategy. Fmoc is cleaved under basic conditions (Piperidine), to which PMB ethers are completely stable. This orthogonal approach eliminates the risk of acid-catalyzed PMB hydrolysis.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthetic pathway is designed to maximize yield and purity by avoiding conflicting deprotection conditions.

Figure 1: Strategic Reaction Pathway

SynthesisRoute Start 3-Hydroxyazetidine HCl Step1 N-Fmoc-3-hydroxyazetidine Start->Step1 Start->Step1 Step 1 Step2 N-Fmoc-3-((4-Methoxybenzyl)oxy)azetidine Step1->Step2 Step1->Step2 Step 2 Product 3-((4-Methoxybenzyl)oxy)azetidine Step2->Product Step2->Product Step 3 Reagent1 Fmoc-OSu, NaHCO3 (Aq. Dioxane) Reagent2 PMB-Trichloroacetimidate cat. TfOH or CSA (DCM, 0°C) Reagent3 20% Piperidine (DMF, r.t.)

Caption: Orthogonal Fmoc/PMB strategy avoiding acid-mediated degradation of the ether linkage.

Part 3: Detailed Experimental Protocols

Step 1: N-Fmoc Protection of 3-Hydroxyazetidine

Objective: Install a base-labile protecting group on the nitrogen.

Reagents & Materials:

Component Equiv. Role
3-Hydroxyazetidine HCl 1.0 Starting Material
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) 1.1 Protecting Agent
Sodium Bicarbonate (NaHCO₃) 2.5 Base

| 1,4-Dioxane / Water (1:1) | - | Solvent |

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-Hydroxyazetidine HCl (10 mmol) in water (15 mL). Add NaHCO₃ (25 mmol) and stir until fully dissolved.

  • Addition: Add 1,4-Dioxane (15 mL), followed by the slow addition of Fmoc-OSu (11 mmol) as a solution in Dioxane (5 mL) over 10 minutes.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane; Product R_f ~ 0.4).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with 1M HCl (carefully, to remove unreacted amine), water, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

    • Expected Yield: 85–90%[2]

    • Key Check: ¹H NMR should show Fmoc aromatic protons (7.3–7.8 ppm) and the azetidine ring signals.

Step 2: O-Alkylation via PMB-Trichloroacetimidate

Objective: Install the PMB ether under mild acidic catalysis, avoiding strong bases that might degrade the Fmoc group.

Note: Using NaH/PMB-Cl (Williamson Ether Synthesis) is risky here as the alkoxide generated can attack the Fmoc carbonyl (E1cB elimination or carbamate cleavage). The Trichloroacetimidate method is superior for Fmoc-protected substrates.

Reagents & Materials:

Component Equiv. Role
N-Fmoc-3-hydroxyazetidine (from Step 1) 1.0 Substrate
4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) 1.5 Alkylating Agent
Triflic Acid (TfOH) or CSA 0.05 Catalyst

| Dichloromethane (DCM) | - | Solvent (Anhydrous) |

Protocol:

  • Preparation: Dissolve N-Fmoc-3-hydroxyazetidine (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

  • Reagent Addition: Add PMB-Trichloroacetimidate (7.5 mmol). Cool the mixture to 0°C.

  • Catalysis: Add Triflic Acid (0.25 mmol, ~22 µL) or Camphorsulfonic Acid (CSA).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. A white precipitate (Trichloroacetamide) will form.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Gradient: 10% to 30% EtOAc in Hexane).

    • Critical Parameter: Ensure the PMB-TCA reagent is fresh. It can be prepared from PMB-Alcohol, Trichloroacetonitrile, and DBU if not available commercially.

Step 3: N-Fmoc Deprotection

Objective: Remove the Fmoc group under basic conditions to yield the final product.

Reagents & Materials:

Component Equiv. Role
N-Fmoc-3-(PMB-oxy)azetidine 1.0 Precursor
Piperidine 20% v/v Deprotection Reagent

| DMF (Dimethylformamide) | - | Solvent |

Protocol:

  • Reaction: Dissolve the precursor (2 mmol) in a solution of 20% Piperidine in DMF (5 mL).

  • Timing: Stir at room temperature for 30–60 minutes.

    • Monitoring: TLC should show the disappearance of the starting material and the formation of the highly polar free amine (often stays on the baseline in standard non-polar systems) and the fulvene-piperidine adduct.

  • Workup (Option A - Scavenging): If scale is small, evaporate DMF under high vacuum. Triturate the residue with cold ether to remove the fulvene byproduct (the amine product might be an oil or solid depending on purity).

  • Workup (Option B - Extraction): Dilute with EtOAc, wash with water (5x) to remove DMF and Piperidine. Note: The free amine is water-soluble. This method risks yield loss.

  • Preferred Isolation (Salt Formation): Evaporate DMF. Dissolve residue in Et₂O. Add 2M HCl in Ether dropwise. The 3-((4-Methoxybenzyl)oxy)azetidine Hydrochloride salt will precipitate. Filter and wash with ether.

    • Target Yield: 80–95%

    • Stability:[1][2][3][4] The HCl salt is stable and non-hygroscopic compared to the free base.

Part 4: Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity ¹H NMR (D₂O or CDCl₃)PMB: δ ~3.8 (s, 3H, OMe), ~4.4 (s, 2H, CH₂), ~6.9/7.3 (d, 4H, Ar). Azetidine: δ ~3.8-4.2 (m, 4H, Ring CH₂), ~4.5 (m, 1H, CH-O).
Purity LC-MSSingle peak, Mass [M+H]⁺ = 194.1 (Free base).
Residual Solvents GC-HSDMF < 880 ppm (ICH limit).

Part 5: Alternative "Quick" Route (Boc Strategy)

Use only if Fmoc reagents are unavailable. High risk of PMB cleavage.

If starting from N-Boc-3-hydroxyazetidine :

  • O-Alkylation: NaH (1.2 eq), PMB-Cl (1.2 eq), TBAI (cat), THF, 0°C to RT.

  • Deprotection: Use 4M HCl in Dioxane at 0°C for exactly 15–20 minutes.

    • Warning: Do not use TFA. Do not let the HCl reaction warm up or run longer than necessary. PMB is acid-sensitive. Immediate evaporation and neutralization is required.

References

  • PMB Protection Mechanisms & Stability: Title: PMB Protecting Group: Protection & Deprotection Mechanism.[5] Source: Total Synthesis (Organic Chemistry Portal). URL:[Link](Verified general reference for PMB stability)

  • Azetidine Synthesis Overview: Title: Azetidine Synthesis - Recent Literature.[6][7] Source: Organic Chemistry Portal. URL:[Link]

  • Boc Deprotection Selectivity: Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[8][9][10] Source: Han, G., et al. Journal of Peptide Research, 2001.[10] URL:[Link]

  • PMB Cleavage by ACE-Cl (Cautionary Reference): Title: Selective, Modular Probes for Thioredoxins Enabled by Rational Tuning of a Unique Disulfide Structure Motif.[3][4] Source:J. Am. Chem. Soc. 2021 (Supporting Info regarding ACE-Cl deprotection of PMB). URL:[Link]

Sources

The Strategic Application of 3-((4-Methoxybenzyl)oxy)azetidine in the Synthesis of Novel GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Azetidine Scaffolds in GABA Transporter Inhibition

The quest for selective and potent inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) is a cornerstone of modern neuropharmacology. Modulating GABAergic neurotransmission by blocking GABA reuptake from the synaptic cleft has proven to be a viable therapeutic strategy for a range of neurological disorders, including epilepsy and anxiety. The design of effective GAT inhibitors often revolves around the core principle of creating conformationally constrained analogues of GABA. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in this endeavor. Its rigid structure offers a significant reduction in the conformational flexibility inherent to the GABA backbone, thereby allowing for a more precise and potent interaction with the target transporter proteins.

This application note provides a detailed technical guide for researchers and drug development professionals on the strategic use of 3-((4-methoxybenzyl)oxy)azetidine as a key intermediate in the synthesis of novel GABA uptake inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present structure-activity relationship (SAR) data to guide future inhibitor design.

Core Concepts: Why 3-((4-Methoxybenzyl)oxy)azetidine?

The choice of 3-((4-methoxybenzyl)oxy)azetidine as a starting material is predicated on several key strategic advantages in medicinal chemistry:

  • The Azetidine Core: As a conformationally restricted GABA analogue, the azetidine moiety serves as the foundational pharmacophore, presenting the key functional groups in a well-defined spatial orientation for GAT recognition.

  • The 3-Oxy Substitution: The oxygen atom at the 3-position provides a versatile handle for the introduction of various lipophilic side chains. These side chains are crucial for engaging with the lipophilic domains of the GAT proteins, a common feature of potent inhibitors like tiagabine and SKF-89976.[1][2][3][4][5]

  • The 4-Methoxybenzyl (PMB) Protecting Group: The para-methoxybenzyl (PMB) ether is an excellent choice for protecting the hydroxyl group at the 3-position. Its stability to a wide range of reaction conditions, coupled with the numerous methods available for its selective cleavage, makes it a highly reliable and versatile protecting group in multi-step syntheses.[6][7][8][9][10] The electron-donating methoxy group facilitates oxidative cleavage under mild conditions, often with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).

Synthetic Workflow: From Intermediate to Potent Inhibitor

The following workflow outlines a general yet robust strategy for the synthesis of a library of N-substituted 3-hydroxyazetidine-3-carboxylic acid derivatives, potent GAT inhibitors, starting from 3-((4-methoxybenzyl)oxy)azetidine.

G A 3-((4-Methoxybenzyl)oxy)azetidine B N-Alkylation with Lipophilic Side Chain A->B Introduction of lipophilic tail C PMB Deprotection B->C Unmasking of 3-hydroxyl group D Oxidation of 3-Hydroxyazetidine C->D Installation of carboxylic acid moiety E Final GABA Uptake Inhibitor (3-Aryl/Alkyl-3-carboxyazetidine) D->E Target Compound

Caption: General synthetic workflow for GABA uptake inhibitors.

Experimental Protocols

Protocol 1: N-Alkylation of 3-((4-Methoxybenzyl)oxy)azetidine

This protocol describes the crucial step of introducing the lipophilic side chain, which is a key determinant of inhibitor potency and selectivity. The choice of the alkylating agent (R-X) is guided by SAR studies, with diarylalkenyl or diarylalkoxyalkyl moieties often yielding high-potency inhibitors.[11][12]

Reaction Scheme:

Materials:

  • 3-((4-Methoxybenzyl)oxy)azetidine hydrochloride

  • Alkylating agent (e.g., 4,4-diphenyl-3-butenyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-((4-methoxybenzyl)oxy)azetidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the N-alkylated product.

Rationale: The use of a non-nucleophilic base like potassium carbonate is essential to deprotonate the azetidine nitrogen without competing in the alkylation reaction. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Protocol 2: Deprotection of the PMB Ether

The selective removal of the PMB group is a critical step to unmask the 3-hydroxyl functionality for subsequent oxidation. Oxidative cleavage with DDQ is a mild and efficient method.

Reaction Scheme:

Materials:

  • N-alkylated-3-((4-methoxybenzyl)oxy)azetidine (from Protocol 1)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)/Water (18:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated azetidine derivative (1.0 eq) in a mixture of dichloromethane and water (18:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-hydroxyazetidine derivative.

Rationale: The presence of water is crucial for the mechanism of DDQ-mediated deprotection. The reaction proceeds through a hydride abstraction mechanism, and water facilitates the hydrolysis of the resulting oxocarbenium ion.

Protocol 3: Oxidation of the 3-Hydroxyazetidine to the Carboxylic Acid

The final step in the synthesis of the target GABA uptake inhibitors involves the oxidation of the 3-hydroxyl group to a carboxylic acid. A two-step Swern or a direct Jones oxidation can be employed. Here, a TEMPO-catalyzed oxidation is presented as a milder alternative.

Reaction Scheme:

Materials:

  • N-alkylated-3-hydroxyazetidine (from Protocol 2)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 3-hydroxyazetidine derivative (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate, followed by potassium bromide (0.1 eq) and TEMPO (0.05 eq).

  • Cool the biphasic mixture to 0 °C.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise while vigorously stirring.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.

Rationale: The TEMPO-catalyzed oxidation is a highly efficient and selective method for converting primary alcohols to carboxylic acids under mild conditions, which helps to avoid side reactions on the often complex lipophilic side chains.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of various azetidine derivatives at the GABA transporters GAT1 and GAT3. This data highlights the importance of the N-substituent in determining both potency and selectivity.

Compound IDN-SubstituentGAT-1 IC₅₀ (µM)[11][12]GAT-3 IC₅₀ (µM)[11][12]
1 4,4-Diphenylbutenyl2.83 ± 0.67> 100
2 4,4-Bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77> 100
3 2-[Tris(4-methoxyphenyl)methoxy]ethyl> 10015.3 ± 4.5
4 Unsubstituted> 100> 100

Conclusion and Future Directions

3-((4-Methoxybenzyl)oxy)azetidine is a strategically valuable and versatile building block for the synthesis of novel GABA uptake inhibitors. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of N-substituted 3-carboxyazetidine derivatives. The SAR data underscores the critical role of the N-lipophilic tail in dictating inhibitory potency and subtype selectivity. Future research in this area should focus on the exploration of a wider range of lipophilic substituents and the stereoselective synthesis of chiral azetidine derivatives to further probe the pharmacophore space of the GABA transporters. The development of highly selective inhibitors for GAT subtypes remains a significant goal for achieving more targeted therapeutic interventions with reduced side-effect profiles.

References

  • Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010;45(6):2453-2465. [Link]

  • Hellenbrand T, Höfner G, Wein T, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorg Med Chem. 2016;24(10):2256-2272. [Link]

  • Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

  • Hellenbrand T, Höfner G, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. [Link]

  • Hellenbrand T, Höfner G, Wein T, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorg Med Chem. 2016;24(10):2256-2272. [Link]

  • Goldsmith PJ, et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Bavo F, et al. Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine. OUCI. [Link]

  • Kragsten JV, et al. Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure-Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Scilit. [Link]

  • Schremmer-Melzani C, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. [Link]

  • D'yakonov VA, et al. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. J Med Chem. 1999;42(21):4281-4291. [Link]

  • Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. J Med Chem. 1995;38(19):3789-3803. [Link]

  • Kragsten JV, et al. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. J Med Chem. 2001;44(13):2098-2107. [Link]

  • Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorg Med Chem. 2001;9(11):2773-2785. [Link]

  • Sitka I, et al. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. Eur J Med Chem. 2013;65:487-499. [Link]

  • Zhao X. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. [Link]

  • Chen C, et al. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]

  • Steffan T, Renukappa-Gutke T, Höfner G, Wanner KT. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorg Med Chem. 2015;23(6):1251-1267. [Link]

  • Reddy DS, et al. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. [Link]

  • Cant D, et al. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

  • Horita K, et al. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. [Link]

  • Steffan T, Renukappa-Gutke T, Höfner G, Wanner KT. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. ChEMBL. [Link]

  • Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]

  • Kumar P, et al. Molecular basis of human GABA transporter 3 inhibition. PMC. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Uesugi S, et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-((4-Methoxybenzyl)oxy)azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow in a question-and-answer format.

Question 1: My compound is streaking badly on the silica gel TLC plate, and the spots are elongated. What's causing this and how can I fix it?

Answer:

  • Plausible Cause: This is a classic sign of strong interaction between a basic compound and the acidic surface of the silica gel. The azetidine nitrogen in your molecule is basic and can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven movement up the plate.

  • Recommended Solution: To mitigate this, you need to suppress the acidic nature of the stationary phase.

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase (eluent). A typical starting concentration is 0.5-1% (v/v) of triethylamine. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly and form compact spots.[1]

    • Use a Different Stationary Phase: If adding a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.

Question 2: I'm performing flash column chromatography, but my desired product is co-eluting with an impurity. How can I improve the separation?

Answer:

  • Plausible Cause: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen solvent system to resolve. Your solvent system may be too polar, causing all components to move too quickly up the column (high Rf values), or simply not selective enough.

  • Recommended Solution: Achieving good separation is an optimization process.

    • Optimize the Mobile Phase: The goal is to have the Rf value of your target compound between 0.2 and 0.4 on the TLC plate for optimal column separation.

      • Decrease Solvent Polarity: If your Rf is too high (>0.5), decrease the proportion of the more polar solvent in your eluent system (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]

      • Try a Different Solvent System: Sometimes, a complete change of solvents is necessary to alter the selectivity. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[3]

    • Use a Shallower Gradient: If you are running a gradient elution, make it shallower. A slower increase in solvent polarity over a larger column volume can significantly improve the resolution of closely eluting compounds.[4]

    • Improve Column Packing and Loading: Ensure your column is packed perfectly without any air bubbles or cracks. Load your crude product in a minimal amount of solvent to apply it as a narrow band at the top of the column.

Question 3: After purification, my ¹H NMR spectrum shows a singlet around 3.8 ppm and aromatic peaks that don't correspond to my product. What is this impurity?

Answer:

  • Plausible Cause: A singlet at ~3.8 ppm is characteristic of the methoxy (-OCH₃) group on the 4-methoxybenzyl (PMB) protecting group.[5] The presence of unexpected aromatic signals suggests a byproduct related to this group. A likely candidate is 4-methoxybenzaldehyde or 4-methoxybenzoic acid , which can form if the PMB ether undergoes oxidative cleavage. Another possibility is residual 4-methoxybenzyl alcohol , a common starting material or a byproduct of deprotection.

  • Recommended Solution:

    • Confirm the Impurity: Compare the chemical shifts of the impurity with known spectra of 4-methoxybenzaldehyde (singlet ~9.9 ppm for aldehyde proton), 4-methoxybenzoic acid (broad singlet >10 ppm for carboxylic acid proton), or 4-methoxybenzyl alcohol.

    • Re-purification: These impurities have different polarities from your product.

      • 4-methoxybenzyl alcohol is more polar than your product and should separate well with flash chromatography.

      • 4-methoxybenzoic acid can be removed with a simple basic wash. Dissolve your product in a non-polar organic solvent (like ethyl acetate or dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[6]

    • Prevent Formation: Ensure your reaction and workup conditions are not overly oxidative. Store the compound in a cool, dark place to prevent degradation.

Question 4: My final yield is very low after purification. Where am I losing my product?

Answer:

  • Plausible Cause: Product loss can occur at multiple stages.

    • Workup: The basic nitrogen of the azetidine can lead to the formation of salts. If you perform an acidic wash during your workup, your product may partition into the aqueous layer as a protonated salt.

    • Chromatography: As discussed in Question 1, strong adsorption to silica gel can result in irreversible binding or decomposition on the column, especially if left for an extended period.

    • Evaporation: Although the product is a solid, it may have some volatility, especially if residual solvents lower its boiling point under high vacuum.[7][8]

  • Recommended Solution:

    • Optimize Workup: Avoid acidic washes if possible. If an acid wash is necessary to remove basic impurities, you must re-basify the aqueous layer to a pH > 10 with a base like NaOH and re-extract with an organic solvent to recover your product.

    • Deactivate Silica: Always add 0.5-1% triethylamine to your eluent during column chromatography to minimize adsorption and potential degradation.[1]

    • Careful Evaporation: When removing solvent on a rotary evaporator, use a moderate water bath temperature (30-40°C) and avoid leaving the product under high vacuum for an extended period after the solvent is gone.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for 3-((4-Methoxybenzyl)oxy)azetidine?

For most lab-scale syntheses, flash column chromatography on silica gel is the most versatile and effective method.[2][9] It allows for the separation of unreacted starting materials, non-polar byproducts, and more polar impurities. For crystalline solids, recrystallization can be an excellent final purification step to achieve high purity, provided a suitable solvent system can be found.[10]

Q2: How do I select the best solvent system for column chromatography?

The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.

  • Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[2][11]

  • Screen different ratios: Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) on TLC plates.

  • Aim for an Rf of 0.2-0.4: The optimal solvent system for column chromatography will give your desired product an Rf value between 0.2 and 0.4 on a TLC plate. This ensures the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent.

  • Ensure separation: The chosen system should also show clear separation between your product spot and any major impurity spots.

Q3: How can I effectively visualize 3-((4-Methoxybenzyl)oxy)azetidine on a TLC plate?

This compound has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). However, for more sensitive detection or for impurities that are not UV-active, chemical stains are recommended.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Ethers and amines react well, appearing as yellow/brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly good for visualizing nucleophiles, including alcohols and amines. After spraying, gentle heating will develop colored spots.[12]

  • Ninhydrin Stain: While typically used for primary and secondary amines, it can sometimes visualize tertiary amines or be useful for detecting amine-containing impurities.[12][13][14]

Q4: What are the likely impurities from a typical synthesis?

The impurities will depend on the synthetic route, but common ones include:

  • Starting Materials: Unreacted 3-hydroxyazetidine and 4-methoxybenzyl chloride/bromide.

  • Deprotected Product: 3-hydroxyazetidine, which could form if the PMB group is cleaved. The benzyl ether linkage is generally stable to silica gel, but can be cleaved by catalytic hydrogenation or strong acids.[15][16][17]

  • Solvents: Residual solvents from the reaction or workup (e.g., THF, DCM, Ethyl Acetate).

  • Reagents: Residual base (e.g., triethylamine) or phase-transfer catalysts.

Data & Protocols

Table 1: Recommended TLC and Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective, and widely available.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateGood balance of polarity for effective separation.[2]
Eluent Modifier 0.5 - 1% Triethylamine (v/v)Neutralizes acidic silica sites, preventing streaking of the basic azetidine.[1]
Target Rf (TLC) 0.2 - 0.4Provides optimal resolution during column chromatography.
Visualization UV (254 nm), KMnO₄ stain, p-Anisaldehyde stainUV for the aromatic ring; stains for higher sensitivity.[12]
Protocol 1: Flash Column Chromatography

This protocol assumes the crude product is a solid or oil and a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate + 1% Et₃N) has been determined by TLC.

  • Prepare the Column: Select a column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

  • Pack the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Pour the silica slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude 3-((4-Methoxybenzyl)oxy)azetidine in a minimal amount of dichloromethane or the column eluent.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand/silica.

  • Elute the Column:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Pressurize the column with gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect fractions in test tubes.

  • Monitor the Fractions:

    • Analyze the collected fractions by TLC using the same eluent system.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-((4-Methoxybenzyl)oxy)azetidine.

Visual Workflows

G cluster_0 Troubleshooting Column Chromatography start Analyze crude product by TLC in chosen eluent check_rf Is product Rf between 0.2-0.4? start->check_rf check_streaking Is the spot round (not streaking)? check_rf->check_streaking  Yes adjust_polarity Adjust eluent polarity. - Too high? Decrease polar solvent. - Too low? Increase polar solvent. check_rf->adjust_polarity No check_sep Is there good separation from impurities? check_streaking->check_sep  Yes add_base Add 0.5-1% Triethylamine to eluent. check_streaking->add_base No change_system Try a different solvent system (e.g., DCM/MeOH). check_sep->change_system No proceed Proceed with Flash Column Chromatography check_sep->proceed  Yes adjust_polarity->start add_base->start change_system->start

Caption: Troubleshooting flowchart for column chromatography.

G cluster_1 Purification Method Selection Guide start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid find_solvent Can a suitable recrystallization solvent be found? is_solid->find_solvent Yes is_acid_base_imp Are impurities mainly acidic or basic? is_solid->is_acid_base_imp No (It's an oil) find_solvent->is_acid_base_imp No recrystallize Perform Recrystallization find_solvent->recrystallize Yes chromatography Use Flash Column Chromatography is_acid_base_imp->chromatography No extraction Perform Liquid-Liquid Extraction (Acid/Base Wash) is_acid_base_imp->extraction Yes final_polish Consider chromatography for final polishing recrystallize->final_polish extraction->chromatography Further purification needed

Caption: Decision guide for selecting a purification method.

References

  • Vertex AI Search.
  • ChemicalBook. 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • ijarsct.
  • The Royal Society of Chemistry.
  • Advanced Journal of Chemistry.
  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Sigma-Aldrich. 3-[(4-Methoxybenzyl)oxy]azetidine | Sigma.
  • BenchChem.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine.
  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Beilstein Journals. Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch.
  • ESA-IPB.
  • ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 3-[(4-Methoxybenzyl)oxy]azetidine.
  • EPFL.
  • ResearchGate.
  • The Sarpong Group. Appendix 3: Recipes For TLC Stains.
  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Common Organic Chemistry. Benzyl Protection.

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Technical Support Center: Azetidine Functionalization & Optimization

[1]

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Topic: Optimization of Reaction Conditions for Azetidine Functionalization

Introduction: The Azetidine Paradox

Azetidines offer a "Goldilocks" compromise in medicinal chemistry—lowering lipophilicity (

High Ring Strain (~26 kcal/mol)Kinetic Stability

While the ring is prone to acid-catalyzed opening (releasing strain), it is surprisingly resistant to oxidative conditions if the nitrogen lone pair is managed correctly. This guide breaks down the optimization of three critical vectors: N-Arylation (Buchwald-Hartwig) ,


-C(sp

)-H Functionalization (Photoredox)
C3-Lithiation

Module 1: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Context: N-arylation is the most common entry point. The challenge lies in the high basicity of azetidine (

Decision Matrix: Ligand & Base Selection

BuchwaldOptimizationcluster_legendOptimization LogicStartSubstrate ClassArylHalideAryl Halide Type?Start->ArylHalideClAryl Chloride(Deactivated)ArylHalide->ClBrAryl Bromide/Triflate(Activated)ArylHalide->BrHetHeteroaryl Halide(Pyridine/Pyrimidine)ArylHalide->HetSol1Ligand: BrettPhos / RuPhosBase: LHMDSCl->Sol1High steric demandSol2Ligand: XPhos / BINAPBase: NaOtBuBr->Sol2Standard couplingSol3Ligand: tBuBrettPhosBase: K3PO4 (Weak)Het->Sol3Prevent catalyst poisoningLegendStrong bases (NaOtBu) are faster but risky for sensitive groups.Weak bases (K3PO4) require highly active precatalysts (Pd-G3/G4).

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on electrophile electronics.

Troubleshooting Guide: N-Arylation

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition . The product (an N-aryl azetidine) is often a better ligand for Palladium than your phosphine, especially if the product is electron-rich.

  • The Fix: Switch to a bulky biaryl phosphine ligand (e.g., RuPhos or BrettPhos ) that creates a steric wall, preventing the product amine from binding to the Pd center.

  • Protocol Adjustment: Use a Pd-Precatalyst (e.g., RuPhos Pd G3 ) rather than mixing Pd(OAc)

    
     + Ligand in situ to ensure a 1:1 active species ratio.
    

Q: I see significant hydrodehalogenation (reduction of Ar-X to Ar-H). A: This is caused by

  • The Fix: Avoid primary alcohol solvents. Switch to Toluene or 1,4-Dioxane .

  • The Fix: Ensure your base is anhydrous. Hydroxide (from wet base) can promote the formation of Pd-hydride species.

Module 2: -C(sp )-H Functionalization (Photoredox)

Context: Direct functionalization at the C2 (

Mechanism & Critical Control Points

The reaction relies on a polarity-matched HAT event. An electrophilic radical (e.g., from quinuclidine) abstracts a hydridic

PhotoredoxCycleSubstrateN-Boc AzetidineRadicalα-Amino Radical(Nucleophilic)Substrate->Radical H-Abstraction(by Quinuclidine•+)TrapHeteroarene Trap(Minisci-type)Radical->Trap Radical AdditionProductC2-FunctionalizedAzetidineTrap->Product Oxidation & -H+HATHAT Catalyst(Quinuclidine)HAT->Substrate RegeneratesIrPhotocatalyst[Ir(dF(CF3)ppy)2(dtbbpy)]+Ir->HAT ET (Oxidation)

Figure 2: Mechanistic flow of Photoredox C-H functionalization. The key is the generation of the nucleophilic

Optimization Protocol: C2-Heteroarylation

Standard Conditions:

  • Solvent: DMSO or MeCN (DMSO often stabilizes the polar transition state).

  • Photocatalyst:

    
     (High oxidation potential required).
    
  • HAT Catalyst: 3-Acetoxyquinuclidine (acts as the hydrogen abstractor).

  • Light Source: Blue LED (450 nm).

FAQ: Troubleshooting Photoredox

Q: I am getting ring-opened byproducts (aldehydes/amines). A: This suggests


-scission
  • Cause: The

    
    -amino radical is relatively stable, but if the reaction temperature is too high or the radical trap (heteroarene) concentration is too low, the ring strain drives ring opening.
    
  • Solution:

    • Cool it down: Run the reaction at 10°C or Room Temp; avoid heating from the LEDs (use a fan).

    • Increase Trap Concentration: Add the heteroarene in excess (3-5 equiv) to capture the radical before it opens.

Q: The reaction works for N-Boc pyrrolidine but fails for N-Boc azetidine. A: Azetidine C-H bonds are stronger and less hydridic due to the s-character of the ring orbitals.

  • Solution: Use a more potent HAT catalyst. If quinuclidine fails, try DABCO or Selectfluor (as a radical mediator, though harsh). Ensure the N-protecting group is electron-withdrawing (Boc, Cbz) to activate the

    
    -protons for HAT.
    

Module 3: C3-Functionalization (Lithiation)

Context: Functionalizing the C3 position (

Comparative Data: Lithiation Conditions
ParameterStandard ConditionOptimized for AzetidineReason
Protecting Group N-BocN-Benzhydryl (Bh) or N-Tosyl N-Boc can undergo "anionic migration" or decomposition with strong bases. N-Bh is stable.
Base n-BuLis-BuLi / TMEDA s-BuLi is more reactive/less aggregated; TMEDA breaks aggregates to facilitate deprotonation at the sterically crowded ring.
Temperature -78 °C-78 °C to -40 °C Must be kept cold to prevent ring fragmentation (cycloreversion).
Electrophile Alkyl HalidesDiverse (CO2, I2, DMF) Trapping must be fast.

Protocol: Direct C3-Lithiation

  • Substrate: N-Benzhydryl azetidine.

  • Deprotonation: Add sec-BuLi (1.2 equiv) and TMEDA (1.2 equiv) in THF at -78 °C. Stir for 30-45 mins.

  • Trapping: Add electrophile (e.g., MeI, DMF) slowly.

  • Warm up: Allow to warm to RT only after quenching.

Q: Why can't I use N-Boc for lithiation? A: You can, but it's risky. N-Boc groups can direct lithiation to the


Module 4: Isolation & Purification

Issue: Small functionalized azetidines are often volatile and water-soluble.

Best Practices:

  • Acid Sensitivity: Never use pure silica gel for purification of free azetidines. They will degrade.[1]

    • Fix: Pre-treat silica with 1% Triethylamine (Et

      
      N) in hexanes before loading the column.
      
  • Volatility:

    • Fix: Isolate as the HCl or TFA salt. Do not rotovap to dryness if the molecular weight is < 150 g/mol .

    • Fix: Use ether/pentane for extractions to allow evaporation at lower temperatures.

References

  • Minisci-Photoredox Selectivity: Bosset, C., et al.

    
    -Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines."[2] Organic Letters, 2018, 20(13), 3936–3940. Link
    
  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Azetidine Ring Strain & Stability: Krenske, E. H., et al. "Kinetics and Thermodynamics of the Ring Opening of Azetidinium Ions." The Journal of Organic Chemistry, 2012. Link

  • Lithiation Strategies: Hodgson, D. M., et al. "Strategic use of substituted azetidines in organic synthesis." Chemical Communications, 2011. Link

  • Photoredox C-H Functionalization: Shaw, M. H., et al. "Photoredox Catalysis in Organic Chemistry." Journal of Organic Chemistry, 2016. Link

troubleshooting guide for aziridine to azetidine rearrangement reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Aziridine-to-Azetidine Ring Expansions , a critical transformation in medicinal chemistry for accessing strained, saturated 4-membered heterocycles.

While often colloquially termed "rearrangements," these transformations typically involve Ring Expansion via carbene insertion, ylide formation, or strain-release isomerization. This guide focuses on the two most chemically distinct and troublesome pathways: [2,3]-Stevens Rearrangement of Methyleneaziridines and [1,2]-Shift of Aziridinium Ylides .

Status: Operational | Tier: L3 (Senior Scientist Support)

Diagnostic Decision Matrix

Before troubleshooting, verify your mechanistic pathway. The failure modes for aziridine expansions are pathway-specific.

AziridineExpansion Start Substrate Type TypeA Methyleneaziridine (Exocyclic alkene) Start->TypeA TypeB Saturated Aziridine (N-Alkyl/Aryl) Start->TypeB ReagentA Reagent: Rh(II) + Diazo TypeA->ReagentA Polym Universal Failure: Oligomerization/Polymerization TypeA->Polym ReagentB Reagent: Carbene Source (or Biocatalyst) TypeB->ReagentB TypeB->Polym MechA Mechanism: [2,3]-Stevens Rearrangement ReagentA->MechA IssueA Failure Mode: Hydrolysis / Enamine Instability MechA->IssueA MechB Mechanism: [1,2]-Stevens Shift (Ylide) ReagentB->MechB IssueB Failure Mode: Cheletropic Elimination (Alkene formation) MechB->IssueB

Figure 1: Diagnostic workflow for identifying primary failure modes in aziridine ring expansions.

Protocol A: Methyleneaziridine Rearrangement (Rh-Catalyzed)

Context: This method, pioneered largely by the Schomaker group, utilizes the strain of methyleneaziridines to drive a [2,3]-Stevens rearrangement upon reaction with a metal carbenoid.

Core Mechanism
  • Ylide Formation: Rh-carbene attacks the aziridine nitrogen.[1]

  • Rearrangement: The resulting aziridinium ylide undergoes a concerted ring opening/closing sequence.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Steric Bulk on Nitrogen The N-substituent is too bulky, preventing attack on the Rh-carbene. Fix: Switch to a smaller protecting group (e.g., from N-Boc to N-Cbz or N-Bn) to increase nucleophilicity.
Complex Mixture / Tars Exocyclic Alkene Polymerization Methyleneaziridines are sensitive to Lewis acids (including Rh(II)). Fix: Add a mild proton scavenger (e.g.,

) or switch to a less Lewis-acidic catalyst like

.
Product Hydrolysis (Ketone formation) Enamine Instability The product is often an enamine or imine azetidine, which hydrolyzes on silica. Fix: Deactivate silica with 1-5%

before purification. Alternatively, reduce the crude mixture with

immediately to isolate the stable saturated amine.
Cyclopropanation Competing Pathway The carbene cyclopropanated the exocyclic alkene instead of reacting with the Nitrogen. Fix: Use electron-deficient diazo compounds (Donor-Acceptor type) to favor ylide formation over cyclopropanation.
Validated Protocol (Standardized)
  • Setup: Flame-dry a round-bottom flask. Add Methyleneaziridine (1.0 equiv) and

    
     (1-2 mol%).
    
  • Solvent: Dissolve in anhydrous DCM (0.1 M). Crucial: High concentration favors dimerization of the diazo reagent.

  • Addition: Add diazo ester (1.2 equiv) via syringe pump over 4 hours at 0°C. Slow addition is mandatory to keep carbene concentration low.

  • Workup: Filter through a celite/basic alumina plug. Do not use acidic silica.

Protocol B: Saturated Aziridine Expansion (Aziridinium Ylide)

Context: Direct expansion of simple aziridines using carbenoids (chemical or enzymatic). This proceeds via a [1,2]-Stevens shift.

The "Cheletropic" Trap

The most common failure here is the Cheletropic Elimination .

  • Desired Path: Aziridinium Ylide

    
     N-C bond cleavage 
    
    
    
    Recyclization (Azetidine).
  • Undesired Path: Aziridinium Ylide

    
     Fragmentation 
    
    
    
    Alkene + Imine.

Cheletropic Ylide Aziridinium Ylide (Intermediate) Azetidine Azetidine (Product) Ylide->Azetidine [1,2]-Shift (Difficult) Alkene Alkene + Imine (Fragmentation) Ylide->Alkene Cheletropic Elimination (Thermodynamically Favored)

Figure 2: The kinetic competition in saturated aziridine expansion.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Alkene Byproducts Cheletropic Elimination The [1,2]-shift has a high barrier. Fix: This reaction is notoriously difficult chemically. Consider Biocatalytic expansion using P411-AzetS variants (Arnold Lab), which enforce the [1,2]-shift via active site constraints.
Polymerization (Glassy Solid) Aziridinium Oligomerization The aziridinium intermediate was attacked by another aziridine molecule. Fix: High Dilution is non-negotiable. Run at <0.05 M. Ensure the carbene source is in excess, not the aziridine.
Racemization Radical Recombination [1,2]-Stevens rearrangements often proceed via a radical pair mechanism that escapes the solvent cage.[2] Fix: Lower temperature (-78°C if using chemical carbenoids). If enzymatic, the protein cage usually preserves chirality.

FAQ: Expert Solutions

Q: My reaction mixture turned into a solid gel upon adding the Lewis Acid. What happened? A: You triggered Cationic Ring-Opening Polymerization (CROP) . Aziridines are highly strained monomers.[3][4] Even trace acid can protonate the nitrogen, forming an aziridinium ion which acts as a potent electrophile for the next aziridine.

  • Solution: Always use a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) in the reaction mixture to scavenge trace protons without inhibiting the metal catalyst.

Q: I am trying to expand an N-Tosyl aziridine, but I only recover starting material. A: N-Sulfonyl aziridines are "activated" but the nitrogen lone pair is significantly less nucleophilic due to electron withdrawal by the sulfonyl group. It struggles to attack the carbene/electrophile.

  • Solution: Switch to N-Alkyl or N-Aryl aziridines for ring expansion. If an electron-withdrawing group is required for the final product, install it after the expansion.

Q: Can I use Baldwin's Rules to predict the regioselectivity of the ring opening? A: Yes, but with caveats. Aziridine ring openings generally follow SN2-like constraints.[5]

  • Nucleophilic Attack: Usually occurs at the least hindered carbon (steric control).

  • Electronic Bias: If there is a cation-stabilizing group (e.g., Phenyl) at C2, the reaction may shift to an SN1-like mechanism, leading to attack at the more substituted carbon (electronic control) and potential inversion/retention mixtures.

References

  • Schomaker, J. M., et al. "Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides."[6] ACS Catalysis, 2018. Link

  • Arnold, F. H., et al. "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement." ChemRxiv, 2021. Link

  • Doyle, M. P., et al. "A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines." Angewandte Chemie Int. Ed., 2017. Link

  • Couty, F., et al. "Synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021.[7][8] Link

  • Ha, H. J., et al. "Alkylative Aziridine Ring-Opening Reactions."[9] Molecules, 2021.[7][8][10][11] Link

Sources

large-scale synthesis challenges for 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-((4-Methoxybenzyl)oxy)azetidine Synthesis Ticket System: High-Throughput/Scale-Up Division Status: Active Operator: Senior Application Scientist (Process Chemistry Unit)

System Overview: The "Strained Ring" Challenge

Welcome to the technical support portal for 3-((4-Methoxybenzyl)oxy)azetidine . This molecule presents a classic "Process Chemistry Paradox": it combines a highly strained, acid-sensitive four-membered ring (azetidine) with a protecting group (PMB) that is sensitive to both oxidation and strong acids.

Scale-up failures here typically stem from three root causes:

  • Runaway Exotherms: During the O-alkylation of the secondary alcohol.

  • Ring Fragmentation: Nucleophilic ring-opening of the azetidinium intermediate.

  • Orthogonality Violation: Inadvertent cleavage of the PMB ether during N-deprotection.

Below is your dynamic troubleshooting guide, structured as resolved support tickets from our pilot plant database.

Part 1: The Critical Pathway (Process Logic)

The following diagram illustrates the standard industrial route (N-Benzhydryl) versus the laboratory route (N-Boc), highlighting failure points (Red) and critical control points (Blue).

AzetidineSynthesis node_start START: 1-Benzhydrylazetidin-3-ol (Commercial/Scale-up Preferred) node_alkylation STEP 1: O-Alkylation Reagents: NaH (60%), PMB-Cl, DMF/THF Temp: 0°C to RT node_start->node_alkylation Low Cost Route node_alt_start ALT START: N-Boc-3-hydroxyazetidine (Lab Scale) node_alt_start->node_alkylation High Cost Route node_intermediate INTERMEDIATE: 1-Benzhydryl-3-((4-methoxybenzyl)oxy)azetidine node_alkylation->node_intermediate Controlled <25°C node_fail_exotherm FAILURE MODE A: Runaway Exotherm (H2 Release) node_alkylation->node_fail_exotherm Fast NaH addition node_fail_ringopen FAILURE MODE B: Ring Opening (Azetidinium Hydrolysis) Byproduct: 1-amino-3-chloro-propan-2-ol derivs node_alkylation->node_fail_ringopen High Temp (>50°C) node_deprotection STEP 2: N-Deprotection Method: ACE-Cl (1-Chloroethyl chloroformate) OR H2/Pd-C (Careful Monitoring) node_intermediate->node_deprotection node_fail_pmb FAILURE MODE C: PMB Cleavage (Over-reduction/Acid) node_deprotection->node_fail_pmb Strong Acid/Pearlman's Cat. node_product TARGET: 3-((4-Methoxybenzyl)oxy)azetidine node_deprotection->node_product Optimized Conditions

Figure 1: Logical flow for the synthesis of PMB-protected 3-hydroxyazetidine, contrasting the stable N-Benzhydryl route with common failure modes.

Part 2: Troubleshooting Tickets (FAQs)

Ticket #402: "My reaction mixture solidified and erupted during NaH addition."
  • Context: 50g Scale-up of O-Alkylation.

  • Diagnosis: Mass Transfer Failure & Hydrogen Entrapment. In the O-alkylation step (Williamson Ether Synthesis), you are reacting a secondary alcohol with Sodium Hydride (NaH). On a large scale, the viscosity of the alkoxide intermediate increases rapidly. If you add NaH too quickly to the 1-benzhydrylazetidin-3-ol solution, the generated Hydrogen gas (

    
    ) gets trapped in the viscous slurry, creating a "mousse" that expands uncontrollably.
    
  • Resolution Protocol:

    • Solvent Switch: Do not use pure THF. Use DMF (N,N-Dimethylformamide) or a THF/DMF (9:1) mixture. DMF solubilizes the sodium alkoxide intermediate better than THF, preventing the "gel effect."

    • Reverse Addition (Optional but Safer): For >100g scales, consider adding the substrate solution dropwise to a pre-cooled suspension of NaH in DMF. This ensures the reductant is always in excess and controls gas evolution rate.

    • Temperature Lock: Maintain

      
       to 
      
      
      
      during addition. The deprotonation is exothermic; heat accelerates the decomposition of DMF by NaH (runaway risk).
Ticket #409: "I see a 15% impurity at M+18 or M+36 in LCMS. Is it the product?"
  • Context: Post-workup analysis of the O-alkylation.

  • Diagnosis: Azetidine Ring Opening (Hydrolysis/Chlorolysis). The azetidine ring is highly strained (~26 kcal/mol). If the reaction mixture becomes too hot (

    
    ) or if the quench is too acidic, the ring opens.
    
    • Mechanism:[1][2][3][4][5] The nitrogen lone pair can assist in displacing the leaving group (anchimeric assistance), forming a transient bicyclic system that is highly susceptible to nucleophilic attack by Chloride (from PMB-Cl) or Water.

  • Resolution Protocol:

    • Strict Temperature Ceiling: Never heat the O-alkylation above

      
      . The reaction of the alkoxide with PMB-Cl is fast enough at room temperature.
      
    • Quench Strategy: Do not quench with strong acid (HCl). Quench with Saturated Ammonium Chloride (

      
      )  or Water at 
      
      
      
      .
    • Base Scavenger: Ensure an excess of base (NaH) was consumed, or add Triethylamine during workup to keep the pH

      
      . The free amine azetidine is stable; the protonated azetidinium ion is vulnerable to ring opening.
      
Ticket #512: "I lost the PMB group when trying to remove the N-Benzhydryl group."
  • Context: Deprotection step using

    
     and 
    
    
    
    (Pearlman's Catalyst).
  • Diagnosis: Lack of Chemoselectivity. You are trying to remove a Benzyl-like group (Benzhydryl) while keeping another Benzyl-like group (PMB).

    • Problem:

      
       is too aggressive; it will cleave both. While PMB is electronically distinct (electron-rich), standard hydrogenolysis conditions often strip it.
      
    • Problem: Acidic deprotection (e.g., removing N-Boc with TFA) will definitely cleave the PMB ether (PMB is acid-labile).

  • Resolution Protocol (The "ACE-Cl" Method): For scale-up, avoid hydrogenolysis. Use 1-Chloroethyl chloroformate (ACE-Cl) .

    • Step A: React N-Benzhydryl-3-(PMB)azetidine with ACE-Cl in Dichloroethane (reflux). This forms the carbamate intermediate. Note: The PMB ether is generally stable to electrophilic acylating agents if no strong Lewis acid is present.

    • Step B: Methanolysis. Reflux the carbamate in Methanol.

    • Critical Tweak: Do not reflux vigorously for hours. Monitor by HPLC. The methanolysis generates HCl, which threatens the PMB. Buffer the methanol with a mild base (like solid

      
      ) or limit the reaction time strictly to the disappearance of the carbamate.
      

Part 3: Quantitative Data & Specifications

Table 1: Key Process Parameters for Scale-Up (100g Basis)

ParameterSpecificationReason for Constraint
Solvent (Alkylation) DMF (anhydrous)Prevents gelation; THF causes slurry issues at scale.
NaH Equivalents 1.1 - 1.2 eqExcess required for complete deprotonation; too much risks side reactions.
Temperature (Alkylation)


promotes azetidine ring opening.
Quench pH

Acidic pH (

) triggers rapid ring opening.
PMB-Cl Quality Fresh / DistilledAged PMB-Cl contains HCl, which kills the reaction.

Part 4: References & Authority

  • Synthesis of 1-Benzhydrylazetidin-3-ol:

    • Source:Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[6] This paper details the synthesis of the starting material from epichlorohydrin, establishing the stability of the N-benzhydryl azetidine core.

    • Citation: ResearchGate. (2025). .

  • PMB Protection/Deprotection Mechanics:

    • Source:PMB Protecting Group: Mechanisms and Orthogonality.[2] Explains the acid lability of PMB and its oxidative cleavage (DDQ), crucial for understanding why TFA deprotection of N-Boc fails in this context.

    • Citation: Total Synthesis. (n.d.).

  • Azetidine Ring Opening Risks:

    • Source:Alkylative Aziridine/Azetidine Ring-Opening Reactions.[7][8] While focusing on aziridines, this review covers the homologous behavior of azetidines under nucleophilic conditions, validating the risk of ring opening by chloride ions.

    • Citation: MDPI. (2021).[9] .

  • N-Benzhydryl Deprotection Strategies:

    • Source:A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Discusses the difficulty of removing N-benzhydryl groups and alternative oxidative/radical methods, providing context for the difficulty of hydrogenolysis.

    • Citation: ResearchGate. (2014). .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the azetidine scaffold is a privileged structural motif. Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, metabolic stability, and conformational rigidity. The synthesis of novel azetidine derivatives, therefore, requires unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 3-((4-Methoxybenzyl)oxy)azetidine, a key intermediate in the synthesis of various biologically active compounds. We will dissect the expected spectral data, compare it with that of its precursors and potential byproducts, and provide detailed experimental protocols for acquiring high-quality NMR data. Our approach is grounded in the principles of scientific integrity, drawing upon established knowledge of NMR chemical shifts and coupling constants to provide a robust framework for the characterization of this and similar molecules.

The Structural Elucidation Challenge

The primary challenge in characterizing 3-((4-Methoxybenzyl)oxy)azetidine lies in the precise assignment of signals corresponding to the azetidine ring and the p-methoxybenzyl (PMB) ether protecting group. Differentiating the diastereotopic protons of the azetidine CH₂ groups and confirming the successful ether linkage are critical for verifying the successful synthesis and purity of the compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-((4-Methoxybenzyl)oxy)azetidine is anticipated to exhibit distinct signals for each unique proton environment. The choice of a deuterated solvent is crucial for resolving these signals; deuterated chloroform (CDCl₃) is a common choice for such compounds due to its excellent solubilizing properties for many organic molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-((4-Methoxybenzyl)oxy)azetidine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-4 (Azetidine CH₂)~ 3.6 - 3.9Triplet of triplets (tt) or complex multiplet-
H-3 (Azetidine CH)~ 4.2 - 4.5Quintet or multiplet-
Ar-H (PMB)~ 6.8 - 6.9 (d), 7.2 - 7.3 (d)Doublet (d)~ 8.5
CH₂-Ar (Benzylic)~ 4.4 - 4.6Singlet (s)-
OCH₃ (Methoxy)~ 3.8Singlet (s)-
NH (Azetidine)~ 1.5 - 2.5Broad singlet (br s)-

The protons on the azetidine ring (H-2, H-4, and H-3) are expected to show complex splitting patterns due to vicinal and geminal coupling. The diastereotopic nature of the protons at C-2 and C-4 can lead to distinct signals, which may appear as complex multiplets. The proton at C-3, being coupled to four neighboring protons, will likely appear as a quintet or a multiplet.[1] The benzylic protons of the PMB group are anticipated to be a sharp singlet, indicating free rotation around the C-O bond. The aromatic protons of the PMB group will present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy protons will also appear as a sharp singlet. The NH proton of the azetidine ring is often broad and its chemical shift is highly dependent on solvent and concentration.[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-((4-Methoxybenzyl)oxy)azetidine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-4 (Azetidine CH₂)~ 50 - 55
C-3 (Azetidine CH)~ 70 - 75
Ar-C (PMB, C-O)~ 159
Ar-C (PMB, C-CH₂)~ 130
Ar-CH (PMB)~ 129, 114
CH₂-Ar (Benzylic)~ 70 - 72
OCH₃ (Methoxy)~ 55

The carbon attached to the oxygen of the ether linkage on the azetidine ring (C-3) is expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atom. The benzylic carbon and the aromatic carbons of the PMB group will appear in their characteristic regions.

Comparative Analysis: Differentiating from Precursors

A crucial aspect of spectral analysis is to ensure the starting materials have been consumed and the desired product has been formed.

  • Comparison with 3-Hydroxyazetidine: The ¹H NMR spectrum of the starting material, 3-hydroxyazetidine, would show a proton at the 3-position (H-3) at a higher field (more shielded) compared to the product, due to the absence of the deshielding PMB group.[3][4] The characteristic signals for the PMB group (aromatic, benzylic, and methoxy protons) would be absent.

  • Comparison with p-Methoxybenzyl Alcohol: The ¹H NMR spectrum of p-methoxybenzyl alcohol would show a benzylic CH₂ signal, but the distinct azetidine ring proton signals would be absent.

Experimental Protocols

Acquisition of ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-((4-Methoxybenzyl)oxy)azetidine in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans (NS): 16

    • Relaxation delay (D1): 1 s

    • Acquisition time (AQ): ~4 s

    • Spectral width (SW): 16 ppm

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Acquisition of ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans (NS): 1024 or more, depending on sample concentration.

    • Relaxation delay (D1): 2 s

    • Acquisition time (AQ): ~1.5 s

    • Spectral width (SW): 240 ppm

  • Processing: Apply a line broadening factor of 1 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[5]

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of 3-((4-Methoxybenzyl)oxy)azetidine and a conceptual workflow for its NMR-based structural confirmation.

cluster_mol 3-((4-Methoxybenzyl)oxy)azetidine C1 C C2 C C1->C2 O5 O C1->O5 H_C3 H C1->H_C3 N4 N C2->N4 C3 C C3->C1 N4->C3 H_N H N4->H_N C6 C O5->C6 C7 C C6->C7 C8 C C7->C8 C12 C C7->C12 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 O13 O C10->O13 C11->C7 C14 C O13->C14

Caption: Molecular structure of 3-((4-Methoxybenzyl)oxy)azetidine.

cluster_workflow NMR Characterization Workflow A Synthesized Compound B Prepare NMR Sample (in CDCl3) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra (FT, Phasing, Baseline Correction) C->E D->E F Reference Spectra (Residual Solvent Peaks) E->F G Assign Signals (Chemical Shift, Multiplicity, Integration) F->G H Compare with Precursor Data G->H I Confirm Structure & Purity H->I

Caption: Experimental workflow for NMR-based structure elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of 3-((4-Methoxybenzyl)oxy)azetidine is a critical step in its synthesis and utilization in drug discovery programs. By understanding the predicted chemical shifts and coupling patterns, and by comparing the acquired spectra with those of potential precursors, researchers can confidently verify the structure and purity of this valuable building block. The protocols and analyses presented in this guide offer a robust framework for achieving this, ensuring the integrity of subsequent synthetic transformations and biological evaluations.

References

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • ChemBK. 3-HYDROXYAZETIDINE HYDROCHLORIDE. [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • NRU. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. [Link]

  • Scholarly Publications Leiden University. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]

  • BMRB. bmse010025 P-Methoxybenzyl Alcohol. [Link]

  • ResearchGate. The 1 H-and 13 C-NMR data of compound 3 | Download Table. [Link]

  • J. Org. Chem. NMR Chemical Shifts. [Link]

  • Heterocyclic Letters. No.4|361-368|Aug –Oct |2019 ISSN. [Link]

  • ACS Publications. Silver(I)-Catalyzed Deprotection of p-Methoxybenzyl Ethers: A Mild and Chemoselective Method. [Link]

  • Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • arkat usa. Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. [Link]

  • The Royal Society of Chemistry. Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Thieme. (iii) NMR Data for Methoxymethyl Ethers bH. [Link]

  • Beilstein Journals. Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch. [Link]

  • Compound Interest. a guide to 13c nmr chemical shift values. [Link]

  • Not Found. Tables For Organic Structure Analysis.
  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • Not Found. 13-C NMR Chemical Shift Table.pdf.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Organic Chemistry Portal. Protection of N- and O-Functional Groups. [Link]

Sources

Analytical Methods for Confirming the Purity of 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-((4-Methoxybenzyl)oxy)azetidine presents a unique set of challenges due to the juxtaposition of a strained, basic azetidine ring and a chromophoric para-methoxybenzyl (PMB) protecting group. While the PMB group confers UV activity to an otherwise "invisible" aliphatic heterocycle, the thermal instability of the azetidine ring and the potential acid-lability of the PMB ether require a carefully designed analytical strategy.

This guide compares the two primary methodologies for purity confirmation: High-Performance Liquid Chromatography (HPLC-UV-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC serves as the workhorse for impurity profiling, qNMR is presented here as the superior method for absolute assay determination, eliminating the response factor errors common in early-stage drug development.

Part 1: Analytical Strategy & Decision Matrix

The choice of method depends on the specific data requirement: Relative Purity (Area %) vs. Absolute Assay (Weight %).

Decision Logic for Method Selection

MethodSelection Start Start: Purity Assessment IsVolatile Is the sample for Residual Solvents? Start->IsVolatile IsAssay Goal: Absolute Purity (Wt%) or Relative Purity (Area%)? IsVolatile->IsAssay No (Main Component) GC Method A: GC-Headspace (Limit Temp < 100°C) IsVolatile->GC Yes (Solvents) HPLC Method B: HPLC-UV-MS (Impurity Profiling) IsAssay->HPLC Relative (Area%) qNMR Method C: qNMR (Absolute Assay) IsAssay->qNMR Absolute (Wt%) HPLC->qNMR Cross-Validation (Recommended)

Figure 1: Analytical decision matrix. Note that GC is restricted to residual solvents due to the thermal instability of the azetidine ring.

Part 2: Primary Method – HPLC-UV-MS (Impurity Profiling)

Role: Detection of synthesis byproducts, degradation products, and qualitative identification. Critical Consideration: The PMB group provides the UV chromophore (


 nm). Impurities losing the PMB group (e.g., free azetidin-3-ol) will be invisible  to UV and require MS detection (ELSD/CAD are alternatives).
Experimental Protocol

Instrument: UHPLC coupled with Single Quadrupole MS (ESI+). Stationary Phase: C18 (End-capped to reduce silanol interactions with the azetidine amine). Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

Mobile Phase Strategy:

  • Buffer Choice: High pH is preferred to keep the azetidine neutral (improving peak shape) and prevent acid-catalyzed hydrolysis of the PMB ether.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile (MeCN).

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.050.6Equilibration
1.050.6Hold
8.0950.6Linear Gradient
10.0950.6Wash
10.150.6Re-equilibration

Detection:

  • UV: 275 nm (PMB absorption) and 220 nm (General amide/amine).

  • MS: ESI Positive Mode. Scan range 100–600 m/z.

    • Target Mass: [M+H]⁺ = 194.12 Da.

Data Interpretation & Self-Validation
  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , increase buffer pH or ionic strength.
  • Specificity Check: Inject a sample of p-anisaldehyde (a common degradant). Ensure it is resolved from the main peak (

    
    ).
    

Part 3: The "Truth" Method – Quantitative NMR (qNMR)

Role: Absolute purity determination (Weight %). Why Superior? HPLC Area % assumes all components have the same extinction coefficient. This is false for this molecule; the starting material (azetidin-3-ol) has no UV response, while the byproduct (PMB-alcohol) has a high response. qNMR eliminates this bias.

Experimental Protocol

Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

  • Requirement: The IS signals must not overlap with the PMB singlets (3.8 ppm, 4.4 ppm) or azetidine multiplets (3.5–4.2 ppm).

Sample Preparation:

  • Weigh ~10 mg of 3-((4-Methoxybenzyl)oxy)azetidine (accurately to 0.01 mg) into a vial.

  • Weigh ~5 mg of Internal Standard (accurately to 0.01 mg) into the same vial.

  • Dissolve in 600 µL DMSO-

    
     or CDCl
    
    
    
    .
  • Acquire ¹H-NMR with

    
     (relaxation delay) 
    
    
    
    seconds to ensure full relaxation (critical for quantitation).
Calculation (Self-Validating Formula)


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 2 for PMB benzylic 
    
    
    
    )
  • 
     = Molecular Weight
    
  • 
     = Weight taken
    
  • 
     = Purity (as decimal)
    

Part 4: Comparative Analysis

The following table objectively compares the performance of the analytical techniques for this specific azetidine derivative.

FeatureHPLC-UV-MSqNMRGC-Headspace
Primary Output Impurity Profile (Relative %)Absolute Assay (Weight %)Residual Solvents (ppm)
Selectivity High (Separates isomers)High (Structural specificity)Low (Thermal degradation risk)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Excellent (for volatiles)
Sample Prep Dilute & ShootGravimetric (Precision required)Vial Incubation
Bias Source Response Factors (UV extinction)Weighing Errors / Peak OverlapThermal Ring Opening
Recommendation Routine QC & Stability Reference Standard Qualification Solvent Analysis Only
Impurity Fate Mapping

Understanding the origin of impurities allows for targeted analysis.[2]

ImpurityFate SM Starting Material: Azetidin-3-ol Product Product: 3-((4-Methoxybenzyl)oxy)azetidine SM->Product Alkylation No_UV No_UV SM->No_UV No UV (Requires MS/ELSD) Reagent Reagent: PMB-Chloride Reagent->Product Imp2 Impurity B: Bis-alkylation (Side Reaction) Reagent->Imp2 Over-alkylation Imp1 Impurity A: p-Anisaldehyde (Degradant) Product->Imp1 Hydrolysis (Acid/H2O) UV_Detect UV_Detect Imp1->UV_Detect Strong UV (275nm)

Figure 2: Impurity fate map highlighting detection challenges. Note that Starting Material (SM) lacks UV activity, necessitating MS detection.

Part 5: References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[3] October 2006.[3][4] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Couty, F., & Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 2006. (Context on azetidine stability). [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Oxy-Azetidine Analogs: Emerging Scaffolds in Neurotransmitter Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaffold.[1] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] This guide provides a comparative analysis of the biological activity of 3-oxy-azetidine analogs, with a particular focus on derivatives featuring a 4-methoxybenzyl ether moiety. We will delve into their potential as modulators of key neurotransmitter systems, specifically the dopamine transporter and muscarinic acetylcholine receptors, by examining structure-activity relationships (SAR) derived from published experimental data on closely related analogs.

The Azetidine Scaffold: A Gateway to Novel Pharmacology

The constrained nature of the azetidine ring provides a rigid framework that can orient substituents in well-defined spatial arrangements, a desirable feature for optimizing interactions with biological targets. This has led to the exploration of azetidine-containing compounds across a wide range of therapeutic areas, including their use as central nervous system modulators.[1] The 3-oxy-azetidine core, in particular, serves as a versatile platform for introducing diverse functionalities, influencing the overall pharmacological profile of the resulting molecules.

Probing the Dopaminergic System: Azetidine Analogs as Dopamine Transporter and VMAT2 Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[3] Its inhibition can potentiate dopamine signaling, a mechanism central to the action of several therapeutic agents and drugs of abuse. A key intracellular player in this system is the vesicular monoamine transporter 2 (VMAT2), which sequesters cytosolic dopamine into synaptic vesicles for subsequent release.

While direct data on 3-((4-methoxybenzyl)oxy)azetidine analogs as DAT inhibitors is limited in the public domain, valuable insights can be drawn from studies on structurally related compounds. A notable study on lobelane analogs, where the central piperidine ring was replaced with an azetidine moiety, revealed potent inhibition of VMAT2.

Comparative Analysis of Azetidine Analogs as VMAT2 Inhibitors

The following table summarizes the VMAT2 inhibitory activity of a series of cis- and trans-2,4-disubstituted azetidine analogs, providing crucial insights into their structure-activity relationships.

Compound IDStereochemistryR GroupVMAT2 Kᵢ (nM)
15a transH48 ± 2.8
15b trans4-OCH₃66 ± 6.1
15c trans3,4-methylenedioxy31 ± 7.7
22a cisH62 ± 3.9
22b cis4-OCH₃24 ± 1.5
22c cis3,4-methylenedioxyNot Reported

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5894-5897.

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be identified:

  • Influence of Stereochemistry: The cis-isomers generally exhibit comparable or slightly higher potency compared to their trans-counterparts. Notably, the cis-4-methoxy analog (22b ) is the most potent compound in this series, with a Kᵢ of 24 nM.

  • Effect of Aromatic Substitution: The nature of the substituent on the phenethyl group significantly impacts VMAT2 inhibitory activity. The presence of a 4-methoxy group in the cis configuration (22b ) is highly favorable for potency. The 3,4-methylenedioxy group in the trans configuration (15c ) also confers high potency.

  • The Azetidine Core: The successful replacement of the larger piperidine ring of lobelane with the more compact azetidine ring demonstrates that this smaller scaffold can effectively position the necessary pharmacophoric elements for potent VMAT2 inhibition.

Targeting Muscarinic Acetylcholine Receptors: A New Avenue for 3-Oxy-Azetidines

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[4] They are implicated in a wide range of physiological functions and represent important drug targets. The discovery of a 3-oxy-azetidine derivative with selective muscarinic antagonist activity suggests a promising new direction for this chemical class.

A recent application note characterized 3-(cycloheptyloxy)azetidine as a potent and selective antagonist for the M5 muscarinic receptor.

Binding Affinity Profile of a 3-Oxy-Azetidine Analog at Muscarinic Receptors
Receptor SubtypeKᵢ (nM)
M1 360
M2 >10,000
M3 1,800
M4 5,200
M5 2.1

This data clearly demonstrates that the 3-oxy-azetidine scaffold can be tailored to achieve high affinity and selectivity for a specific muscarinic receptor subtype. The over 170-fold selectivity for M5 over other subtypes highlights the potential for developing highly targeted therapeutics.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of these compounds.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: GBR 12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding: 50 µL of 10 µM GBR 12909.

    • Test Compound: 50 µL of each compound dilution.

  • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

  • Initiate the binding reaction by adding 100 µL of the hDAT-expressing cell membrane suspension (20-50 µg protein) to all wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Muscarinic Receptor Competition Binding Assay

This assay measures the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from cells stably expressing the desired human muscarinic receptor subtype (e.g., M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-Specific Binding: 25 µL of 10 µM Atropine.

    • Test Compound: 25 µL of each compound dilution.

  • Add 25 µL of [³H]-NMS (final concentration ~0.2 nM) to all wells.

  • Initiate the binding reaction by adding 200 µL of the muscarinic receptor-expressing cell membrane suspension (5-15 µg protein) to all wells.[3]

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking.[3]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[3]

  • Washing: Wash each well 3-5 times with 300 µL of ice-cold wash buffer.[3]

  • Quantification: Dry the filters, place them in scintillation bags with scintillation fluid, and measure radioactivity.[3]

  • Data Analysis: Calculate specific binding and determine IC₅₀ and Kᵢ values as described for the DAT binding assay.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the dopamine transporter reuptake cycle and a generic muscarinic receptor signaling cascade.

DAT_Workflow cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron DA_ext Dopamine (DA) DAT Dopamine Transporter (DAT) DA_ext->DAT 1. Binding Na_ext Na+ Na_ext->DAT Cl_ext Cl- Cl_ext->DAT DA_int Dopamine (DA) DAT->DA_int 2. Translocation Na_int Na+ DAT->Na_int Cl_int Cl- DAT->Cl_int Vesicle Synaptic Vesicle DA_int->Vesicle 3. Sequestration by VMAT2 Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 1. Agonist Binding PLC Phospholipase C (PLC) Gq_11->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o 1. Agonist Binding AC Adenylyl Cyclase (AC) Gi_o->AC 2. Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion and Future Directions

The 3-oxy-azetidine scaffold represents a promising starting point for the development of novel modulators of neurotransmitter systems. The available data on structurally related analogs strongly suggest that these compounds can be potent and selective inhibitors of VMAT2 and antagonists of muscarinic receptors. The structure-activity relationships derived from these initial studies provide a valuable roadmap for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Further exploration of substitutions on both the azetidine ring and the benzyl ether moiety of 3-((4-methoxybenzyl)oxy)azetidine is warranted to fully elucidate the therapeutic potential of this exciting class of molecules. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake these investigations and contribute to the advancement of neuropharmacology.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • BenchChem. (2025). Application Note: In Vitro Radioligand Competition Assay for Determining Tropirine Receptor Affinity at the Human Muscarinic M3 Receptor. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. Thermo Fisher Scientific.
  • Agilent Technologies. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Technologies.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • Molecular Devices. (n.d.).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Mete, A., Bowers, K., Chevalier, E., Donald, D. K., Edwards, H., Escott, K. J., Ford, R., Grime, K., Millichip, I., Teobald, B., & Russell, V. (2011). The discovery of AZD9164, a novel muscarinic M3 antagonist. Bioorganic & Medicinal Chemistry Letters, 21(24), 7440–7446. [Link]

  • Newman, A. H., Cao, J., Ke, Y., Cheng, P., Belanger, S., Elias, N., Podlesny, P., & Katz, J. L. (1997). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Journal of Medicinal Chemistry, 40(26), 4329–4339. [Link]

  • Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (2000). Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. Journal of Medicinal Chemistry, 43(6), 1145–1157. [Link]

  • Rampino, A., et al. (2021). Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 64(13), 9100-9119. [Link]

  • ResearchGate. (2025). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. ResearchGate. [Link]

  • Drexel University. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter. Drexel Research Discovery. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • MDPI. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. MDPI. [Link]

  • MDPI. (2021). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. MDPI. [Link]

  • MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • MDPI. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-173. [Link]

Sources

structure-activity relationship (SAR) studies of 3-oxy-azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Vector

In modern medicinal chemistry, the 3-oxy-azetidine scaffold has emerged as a premier bioisostere for 3-oxy-pyrrolidines, morpholines, and cyclobutanes. Its value lies not just in novelty, but in its ability to lower lipophilicity (LogD) while maintaining specific vector orientation.[1]

This guide analyzes the SAR of 3-oxy-azetidine derivatives, contrasting them with traditional scaffolds.[1] It provides actionable insights into their physicochemical profiles, metabolic liabilities (specifically the N-aryl acid instability), and synthetic accessibility.

Comparative Analysis: Azetidine vs. Alternatives

The transition from a 5- or 6-membered ring to the strained 4-membered azetidine fundamentally alters the molecular property profile.

Physicochemical & Metabolic Profile

The following table summarizes the shift in properties when replacing a standard 3-oxy-pyrrolidine or morpholine core with a 3-oxy-azetidine .

Metric3-Oxy-Azetidine3-Oxy-Pyrrolidine (Alternative)Morpholine (Alternative)Impact of Switch to Azetidine
Lipophilicity (LogD) LowMediumLow-MediumLowers LogD by ~0.5–1.0 unit due to reduced carbon count and high polarity of the strained amine.
Basicity (pKa) ~8.0–9.0 (N-alkyl)~9.0–10.0~8.3Lowers pKa (approx. 1 unit).[1] The strained ring increases s-character of the nitrogen lone pair, reducing basicity and improving permeability.
Metabolic Stability High (generally)ModerateHighImproved oxidative stability (fewer C-H sites for CYP450 attack).[1] Caution: See Section 2.2 regarding N-aryl instability.[1]
Vector Geometry Puckered (Butterfly)EnvelopeChairRigidification. The 3-oxy vector is more defined; excellent for probing specific H-bond donor/acceptor pockets.
Critical Liability: The N-Aryl Instability Rule

Expert Insight: While generally stable, N-aryl azetidines (where the ring nitrogen is directly conjugated to an electron-poor aromatic system) exhibit a specific chemical instability often missed in standard screens.

  • Mechanism: Under acidic conditions (e.g., stomach pH or lysosomal compartments), the ring strain facilitates C-N bond cleavage via nucleophilic attack (often by the carbonyl oxygen of a pendant amide or water).

  • SAR Rule:

    • N-Alkyl / N-Sulfonyl / N-Carbonyl: Stable.[1]

    • N-Heteroaryl (e.g., Pyridine, Pyrimidine): Generally Stable (due to lower basicity of the aryl nitrogen).

    • N-Phenyl (Electron Poor): Unstable in acidic media (t1/2 < 10 min at pH 1.8).[1]

    • Mitigation: If an N-aryl vector is required, use N-pyridyl or N-pyrimidinyl bioisosteres to prevent acid-mediated ring opening.[1]

Visualizing the SAR Logic

The following diagram maps the core SAR vectors for 3-oxy-azetidine optimization.

G Core 3-Oxy-Azetidine Core N_Sub N1-Substitution (The Anchor) Core->N_Sub O_Sub 3-Oxy-Linkage (The Probe) Core->O_Sub Ring Ring Properties (The Scaffold) Core->Ring N_Alkyl N-Alkyl: High Basicity Good Sol. N_Sub->N_Alkyl N_Aryl N-Aryl: Watch Acid Stability (Use Pyridine!) N_Sub->N_Aryl N_Amide N-Amide/Urea: Metabolically Robust Low Basicity N_Sub->N_Amide Ether Ether (O-R): Stable, Flexible LogD Tunable O_Sub->Ether Ester Ester (O-CO-R): Plasma Instability (Prodrug Potential) O_Sub->Ester Puckered Conformation\n(Rigid Vector) Puckered Conformation (Rigid Vector) Ring->Puckered Conformation\n(Rigid Vector)

Caption: SAR Decision Tree for 3-Oxy-Azetidine optimization. Red nodes indicate stability liabilities; Green nodes indicate robust design paths.[1]

Experimental Protocols

Synthesis: Mitsunobu Inversion Strategy

The most reliable method to install the 3-oxy functionality with stereochemical control (if chiral) or general efficiency is the Mitsunobu reaction starting from N-protected-3-hydroxyazetidine.

Reagents:

  • Substrate: N-Boc-3-hydroxyazetidine (commercially available).[1]

  • Nucleophile: Phenol (Ar-OH) or Acid (R-COOH).[1]

  • Catalyst: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).[1]

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or DEAD.[1][2][3]

Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv), PPh3 (1.5 equiv), and the Nucleophile (1.1 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen.

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Maintain low temp to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.[1][4]

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc).[1]

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane to reveal the free azetidine amine for further coupling.

Self-Validating Protocol: Acid Stability Stress Test

Because of the N-aryl instability risk (Section 2.2), every new N-aryl-3-oxy-azetidine must undergo this stress test before biological screening.[1]

  • Dissolve compound (10 µM) in simulated gastric fluid (pH 1.2) or 0.1 N HCl.[1]

  • Incubate at 37°C.

  • Sample at t=0, 15 min, 1h, 4h.

  • Analyze via LCMS.

  • Pass Criteria: >95% parent remaining at 1 hour.

    • Failure Mode: Appearance of ring-opened product (M+18 mass shift corresponding to hydration/hydrolysis).[1]

Case Study: Potency & Selectivity

In the development of mGlu2 Receptor PAMs (Positive Allosteric Modulators), the transition to the azetidine core was pivotal.

  • Challenge: The initial spiro-oxindole piperidine hit suffered from high lipophilicity and metabolic clearance.

  • Solution: Scaffold hopping to a 3-(azetidin-3-yl)-1H-benzimidazol-2-one .[1]

  • Result:

    • Potency: Maintained or improved (EC50 ~130 nM).

    • Metabolic Stability: Significant improvement in Human Liver Microsomes (HLM).[1]

    • Bioisosterism: The azetidine core mimicked the spatial projection of the piperidine but with a significantly reduced molecular footprint.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. [Link][1]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. [Link][1]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][1]

  • Azetidines in medicinal chemistry: emerging applications. Future Medicinal Chemistry. [Link][1]

  • Mitsunobu Reaction: A Powerful Tool for Synthesis. Organic Syntheses. [Link][1]

Sources

Validation of 3-((4-Methoxybenzyl)oxy)azetidine as a Bioisostere for Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

This guide provides a technical validation of 3-((4-Methoxybenzyl)oxy)azetidine (and the underlying 3-aryloxyazetidine scaffold) as a structural bioisostere for 4-substituted piperidines . While piperidine remains a ubiquitous pharmacophore, its high basicity (pKa ~11) and metabolic liability often necessitate structural optimization. The 3-substituted azetidine core offers a "privileged" alternative, reducing lipophilicity (LogD), modulating basicity (pKa lowering via inductive effects), and altering substituent exit vectors to explore novel chemical space.

This document details the physicochemical rationale, synthetic pathways, and experimental protocols required to validate this scaffold transition in your drug discovery pipeline.

Scientific Rationale: The Bioisosteric Hypothesis

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a strategic alteration of the molecule's electronic and geometric profile.

1.1 Geometric & Vector Analysis
  • Piperidine (Chair Conformation): The 4-position substituents typically adopt an equatorial or axial orientation, projecting vectors at specific angles relative to the nitrogen lone pair.

  • Azetidine (Puckered Conformation): The 4-membered ring exists in a puckered conformation. The 3-position allows for vectors that are distinct from the piperidine 4-position, often enabling better fit in restrictive binding pockets or "escaping flatland" to improve solubility.

1.2 Electronic Modulation (pKa & hERG)

One of the strongest arguments for this bioisostere is the pKa shift .

  • 4-Alkoxypiperidine: The oxygen is 3 bonds away from the nitrogen. The inductive withdrawal is weak. Resulting pKa is typically ~10.0–10.8 (highly basic, protonated at physiological pH). High basicity correlates with hERG channel blocking and phospholipidosis.

  • 3-Alkoxyazetidine: The oxygen is only 2 bonds away from the nitrogen. The strong electron-withdrawing inductive effect (-I) significantly lowers the pKa of the ring nitrogen to ~8.5–9.5 . This increases the fraction of neutral species at physiological pH, potentially improving membrane permeability and reducing hERG affinity.

1.3 Physicochemical Comparison Table
Property4-((4-Methoxybenzyl)oxy)piperidine (Baseline)3-((4-Methoxybenzyl)oxy)azetidine (Bioisostere)Impact
Ring Size 6-membered4-memberedReduced molecular volume
Hybridization sp³ (Chair)sp³ (Puckered)Altered exit vectors
pKa (Calc.) ~10.5~9.2Improved Permeability / Reduced hERG risk
LogP (ClogP) HigherLower (~0.5–1.0 unit drop)Improved LLE (Lipophilic Ligand Efficiency)
Metabolic Stability Prone to α-oxidation (CYP450)Sterically hindered α-carbonsGenerally Increased Stability
Fsp³ Character HighHighMaintains 3D complexity
Structural & Logic Visualization

The following diagrams illustrate the geometric differences and the decision logic for deploying this bioisostere.

Diagram 1: Structural & Vector Comparison

Bioisostere_Comparison cluster_0 Baseline: Piperidine Scaffold cluster_1 Bioisostere: Azetidine Scaffold Pip 4-Alkoxypiperidine (6-Membered Ring) Pip_Prop pKa ~10.5 High Basicity Standard Vectors Pip->Pip_Prop Azet 3-Alkoxyazetidine (4-Membered Ring) Pip->Azet Ring Contraction (Bioisosteric Replacement) Azet_Prop pKa ~9.0 Lower Basicity Altered Vectors Azet->Azet_Prop Adv1 Reduced hERG Liability Azet->Adv1 Adv2 Lower Lipophilicity (LogD) Azet->Adv2

Caption: Comparison of Piperidine vs. Azetidine scaffolds highlighting the critical shift in pKa and vector orientation driven by ring contraction.

Synthetic Validation Protocols

To validate this bioisostere, you must first synthesize the core building block. The 4-methoxybenzyl (PMB) group acts as a robust protecting group for the oxygen, allowing manipulation of the nitrogen (e.g., coupling to a drug core) before revealing the hydroxyl group for further diversification.

3.1 Synthesis of 3-((4-Methoxybenzyl)oxy)azetidine

This protocol describes the formation of the ether linkage on the azetidine core.

Reagents:

  • 1-Boc-3-hydroxyazetidine (Starting Material)

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrabutylammonium iodide (TBAI - Catalyst)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 4-Methoxybenzyl chloride (1.1 eq) and a catalytic amount of TBAI (0.05 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of starting material.

  • Quench & Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • N-Deprotection (Final Step for Building Block): Treat the intermediate with TFA/DCM (1:4 ratio) at 0°C for 1 hour to remove the Boc group. Concentrate to yield 3-((4-Methoxybenzyl)oxy)azetidine as the TFA salt.

3.2 Diagram: Synthetic Workflow

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-((4-Methoxybenzyl)oxy)azetidine Start->Intermediate O-Alkylation Reagents NaH, DMF, 0°C + PMB-Cl, TBAI Reagents->Intermediate Product 3-((4-Methoxybenzyl)oxy)azetidine (TFA Salt) Intermediate->Product N-Deprotection Deprotection TFA / DCM (Boc Removal) Deprotection->Product

Caption: Synthetic route for accessing the target bioisostere building block from commercially available starting materials.

Experimental Validation Assays

Once the molecule is incorporated into your scaffold, the following assays are critical to confirm the bioisosteric advantage.

4.1 Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the azetidine ring confers resistance to oxidative metabolism compared to the piperidine analog.

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Protocol:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).
      
  • Success Metric: Azetidine analog shows

    
     < 50% of the piperidine analog (due to steric protection of 
    
    
    
    -carbons).
4.2 hERG Inhibition Assay (Safety)

Objective: Confirm that the pKa lowering effect of the azetidine substitution reduces hERG liability.

  • System: CHO cells stably expressing hERG potassium channels (Patch-clamp).

  • Protocol:

    • Perfuse cells with extracellular solution containing vehicle, then increasing concentrations of test compound (0.1, 1, 10, 30 µM).

    • Measure tail current amplitude.

  • Success Metric:

    
     of Azetidine analog > 10 µM (or significantly higher than Piperidine analog).
    
References
  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Piperidines." Bioorganic & Medicinal Chemistry Letters. Link (Generalized concept source).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Foundational text on 4-membered ring properties).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link (Context on saturated bioisosteres).

  • Sigma-Aldrich Product Page. "3-[(4-Methoxybenzyl)oxy]azetidine." Link (Commercial availability verification).

Comparative Guide: Metabolic Stability Assessment of 3-((4-Methoxybenzyl)oxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: To evaluate the metabolic stability of 3-((4-Methoxybenzyl)oxy)azetidine derivatives in liver microsomes, specifically distinguishing between the metabolic fate of the strained azetidine ring and the labile p-methoxybenzyl (PMB) ether linkage.

The Molecule: The compound of interest features two distinct pharmacophores with opposing metabolic profiles:[1][2]

  • Azetidine Ring: A 4-membered nitrogen heterocycle.[3][4] In modern medicinal chemistry, azetidines are increasingly used as bioisosteres for piperidines or pyrrolidines to lower lipophilicity (

    
    ) and improve metabolic stability by reducing the number of oxidizable C-H bonds [1, 6].
    
  • PMB Ether: A 4-methoxybenzyl group attached via an oxygen. While often used as a protecting group in synthesis, in a biological context, the electron-rich aromatic ring facilitates Cytochrome P450 (CYP)-mediated O-dealkylation, making it a potential "metabolic soft spot" [15].

The Challenge: Researchers must determine if the compound's clearance is driven by ring opening (rare for azetidines) or side-chain O-dealkylation (highly probable). This guide provides the protocol to deconstruct these pathways.

Comparative Analysis: Azetidine vs. Alternatives

The following table contrasts the theoretical metabolic performance of the 3-((4-Methoxybenzyl)oxy)azetidine scaffold against common structural alternatives.

Feature3-((4-Methoxybenzyl)oxy)azetidine Pyrrolidine Analog (5-membered) Benzyl Ether Analog (No OMe)
Ring Strain High (~26 kcal/mol). Changes hybridization geometry;

-protons are less accessible to CYP abstraction.
Moderate.

-carbons are electronically standard and prone to oxidation.
High (Azetidine retained).
Lipophilicity (LogD) Lower. Azetidine lowers LogD compared to larger rings, often improving intrinsic stability.Higher. Increases non-specific binding and CYP affinity.Moderate.
Primary Metabolic Liability High. The p-methoxy group activates the benzylic position for O-dealkylation (CYP mediated).Moderate/High. Ring oxidation (N-dealkylation or

-hydroxylation) competes with side chain.
Low/Moderate. Lacks the electron-donating OMe group; benzylic oxidation is slower.
Predicted

(HLM)
Short (< 15 min) due to PMB liability.Short/Moderate due to ring oxidation.Long (> 60 min) if N is substituted/protected.

Key Insight: The azetidine ring itself is robust. If high clearance (


) is observed, it is almost certainly driven by the PMB group converting to the phenol or aldehyde, rather than azetidine ring degradation [1, 16].

Mechanistic Insight: Metabolic Pathways

To accurately interpret stability data, one must visualize the competing pathways. The diagram below illustrates the oxidative attack on the PMB group (major pathway) versus the azetidine ring (minor pathway).

MetabolicPathways Parent Parent Compound (PMB-O-Azetidine) Hemiketal Hemiacetal Intermediate (Unstable) Parent->Hemiketal CYP450 (Benzylic Hydroxylation) Lactam Metabolite C: Azetidin-2-one (Lactam) Parent->Lactam CYP450 (alpha-C Oxidation) NOxide Metabolite D: Azetidine N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Phenol Metabolite A: p-Methoxybenzoic acid or p-Anisaldehyde Hemiketal->Phenol Spontaneous Collapse Alcohol Metabolite B: 3-Hydroxyazetidine Hemiketal->Alcohol Spontaneous Collapse

Figure 1: Predicted metabolic pathways. The solid red arrow indicates the high-probability O-dealkylation of the PMB ether, driven by the electron-donating methoxy group. Dashed lines indicate less favorable ring oxidations.

Experimental Protocol: Microsomal Stability Assay

This protocol utilizes Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


).[5] It is designed to be self-validating through the use of specific controls [1, 3, 10].
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Workflow Step1 1. Pre-Incubation Mix Microsomes + Buffer + Test Cmpd (37°C, 5 min) Step2 2. Initiation Add NADPH Cofactor (Start Timer) Step1->Step2 Step3 3. Sampling Loop Remove aliquots at: 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Transfer to Cold ACN + Internal Std (Precipitate Proteins) Step3->Step4 Step5 5. Centrifugation 4000 rpm, 20 min, 4°C Step4->Step5 Step6 6. LC-MS/MS Analysis Monitor Parent Depletion & Metabolite Formation Step5->Step6

Figure 2: Step-by-step execution of the metabolic stability assay.

Detailed Step-by-Step Procedure
  • Preparation:

    • Prepare a 10 mM stock of the azetidine derivative in DMSO.

    • Dilute to 1

      
      M working concentration in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid CYP inhibition.
      
  • Incubation:

    • Mix working solution with microsomes (final protein conc: 0.5 mg/mL).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (1 mM final).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Termination:

    • Immediately dispense aliquot into 150

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
    • Vortex and centrifuge at 4,000 rpm for 20 minutes to pellet proteins.

  • Controls (Validation):

    • Positive Control: Verapamil (High clearance) or Dextromethorphan.

    • Negative Control: Incubation without NADPH (checks for chemical instability/hydrolysis).

    • PMB Specific Control: If available, run p-methoxybenzyl alcohol to confirm rapid oxidation.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (


) of the "Percent Parent Remaining" vs. Time.[5][6] The slope of the linear regression is 

(elimination rate constant).

[7][8]


Standard scaling factors:

  • Microsomal protein: 0.5 mg/mL (in assay)[9]

  • Scaling to liver: 45 mg microsomes per gram of liver (Human).

Interpreting the Results for Azetidine-PMB[10]
ResultInterpretationActionable Step
High Clearance (

min)
The PMB group is likely being O-dealkylated.Confirm: Look for +16 Da (Hydroxylation) or -120 Da (Loss of PMB) peaks in MS. Fix: Replace PMB with a difluorobenzyl or pyridyl ether.
Low Clearance (

min)
The molecule is stable. The Azetidine ring is robust.Proceed: The steric bulk of the PMB might be hindering CYP access, or the azetidine is lowering overall lipophilicity enough to reduce CYP binding.
Loss in -NADPH Control Chemical Instability.The ether linkage might be hydrolyzing (unlikely) or the azetidine is ring-opening due to buffer conditions (rare at pH 7.4).

References

  • Azetidines in Medicinal Chemistry: Source: National Institutes of Health (NIH) / PubMed Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[10] URL:[Link] (Representative link based on search context [1, 6])

  • Microsomal Stability Protocols: Source: Cyprotex / Evotec Title: Microsomal Stability Assay Protocol & Data Analysis.[5][6][9][11][12] URL:[Link]

  • PMB Ether Metabolism (CYP O-dealkylation): Source: Drug Metabolism and Disposition (DMD) Title: Cytochrome P450 mediated O-dealkylation of alkyl or aralkyl ethers.[13] URL:[Link] (Contextual reference from search [15])

  • General Stability Assessment Guide: Source: Creative Bioarray Title: Microsomal Stability Assay Service and Stages.[11] URL:[Link]

Sources

Comparative Review: Synthetic Architectures for Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance

For decades, azetidines were viewed as "difficult cousins" to pyrrolidines—kinetically challenging to form due to high ring strain (~26 kcal/mol) and prone to uncontrolled ring-opening. However, the modern medicinal chemistry landscape has shifted. Azetidines are now privileged scaffolds, offering a critical balance of metabolic stability and lowered lipophilicity (


) compared to their 5- and 6-membered homologs.

This guide objectively compares the three dominant synthetic methodologies available to you today. We move beyond the classical "make-and-pray" intramolecular cyclizations to precision tools: Strain-Release Functionalization , Visible-Light [2+2] Cycloaddition , and Directed C-H Activation .

The Core Decision:

  • Choose Strain-Release (BCBs) if you need modular 3,3-disubstituted libraries.

  • Choose [2+2] Photochemistry if you need complex 2,4-substitution or fused systems under mild conditions.

  • Choose C-H Activation/Flow if you require precise C2-functionalization on a pre-existing core.

Comparative Analysis of Methodologies

Method A: Strain-Release Functionalization (Bicyclo[1.1.0]butanes)

The Modern Standard for C3 Diversity

This method utilizes the immense strain energy of 1-azabicyclo[1.1.0]butanes (BCBs) to drive reaction kinetics. It is effectively a "spring-loaded" synthesis where the central bond is cleaved by nucleophiles or radicals.

  • Mechanism: Nucleophilic attack or radical addition across the central C1-C3 bond of the BCB, relieving strain and generating a 3-substituted azetidine.

  • Key Advantage: It is the only reliable method for generating 3,3-disubstituted azetidines (a gem-dimethyl bioisostere) in a single step from a common precursor.

  • Limitation: Requires access to BCB precursors (though many are now commercially available or synthesized via "Turboboullvalene" routes).

Method B: Visible-Light Mediated [2+2] Cycloaddition (Aza Paternò-Büchi)

The Photochemical Precision Tool

Historically, the Aza Paternò-Büchi reaction required high-energy UV light, which degraded sensitive substrates. The modern variant, pioneered by the Schindler group, uses Triplet Energy Transfer (EnT) with Iridium photocatalysts under blue LEDs.

  • Mechanism: An excited state photocatalyst transfers energy to an oxime or alkene, generating a triplet diradical that undergoes [2+2] cycloaddition.

  • Key Advantage: Access to monocyclic and bicyclic azetidines that are difficult to trace back to linear precursors. It operates under neutral, ambient conditions.

  • Limitation: Steric bulk on the alkene can hinder efficiency; diastereoselectivity varies based on substrate control.

Method C: Directed C-H Activation & Flow Functionalization

The Late-Stage Editor

Instead of building the ring, this approach modifies an existing azetidine ring.[1] Recent advances by Gaunt (Pd-catalysis) and Mykhailiuk (Flow Chemistry) have made this viable for late-stage drug functionalization.

  • Mechanism: Pd(IV) intermediate pathways or radical decarboxylative couplings (in flow) to install aryl/alkyl groups at the C2 position .

  • Key Advantage: Unmatched ability to install substituents adjacent to the nitrogen (C2), a position that is metabolically sensitive.

  • Limitation: Often requires specific directing groups (e.g., amides) or high-pressure flow setups.

Performance Metrics: Head-to-Head Comparison

FeatureStrain-Release (BCB)Visible-Light [2+2]C-H Activation / Flow
Primary Substitution C3 / 3,3-disubstituted C2, C4, or Fused C2 (alpha-to-nitrogen)
Atom Economy High (100% usually)High (100%)Moderate (Leaving groups/oxidants)
Reaction Conditions Mild to Heat (

)
Ambient (

), Blue LED
High Temp or Flow (

)
Scalability Excellent (Gram-scale proven)Moderate (Photon flux limited)Excellent (Flow chemistry)
Key Reagents Nucleophiles (Grignard/Thiols)Ir-Photocatalyst, OximesPd-Catalyst or Radical Precursors
Primary Limitation Access to specific BCBDiastereocontrolCost of Catalyst / Directing Groups

Decision Matrix & Mechanistic Logic

Synthetic Decision Tree

Use this diagram to select the optimal pathway based on your target molecule's topology.

Azetidine_Decision_Matrix Start Target Azetidine Structure Subst_Pattern Where is the substituent? Start->Subst_Pattern C3_Subst C3 Position (gem-disubstituted?) Subst_Pattern->C3_Subst C2_Subst C2 Position (alpha-to-nitrogen) Subst_Pattern->C2_Subst Fused Fused / Bicyclic Subst_Pattern->Fused Method_BCB METHOD A: Strain-Release (BCB) (Best for libraries) C3_Subst->Method_BCB Nucleophilic Attack Method_Photo METHOD B: Visible-Light [2+2] (Best for complexity) C2_Subst->Method_Photo If from imine Method_CH METHOD C: C-H Activation / Flow (Best for late-stage) C2_Subst->Method_CH Pd-Catalysis Fused->Method_Photo Intramolecular

Caption: Strategic selection of synthetic method based on the desired substitution vector (C2 vs C3).

Mechanism: Strain-Release Functionalization

Understanding the "spring-loaded" nature of the BCB bond is critical for troubleshooting low yields.

BCB_Mechanism BCB Bicyclo[1.1.0]butane (Strain ~66 kcal/mol) Transition Central Bond Cleavage (Strain Release) BCB->Transition Activation Nu Nucleophile / Radical (R-MgBr or R•) Nu->Transition Intermediate Cyclobutyl/Azetidinyl Anion or Radical Transition->Intermediate Ring Expansion Product 3,3-Disubstituted Azetidine Intermediate->Product Quench/Trapping

Caption: The central bond of the BCB scaffold acts as the electrophilic trigger, relieving strain to form the azetidine core.

Validated Experimental Protocols

Protocol A: Modular Synthesis via BCB Ring Opening

Adapted from Aggarwal et al. and Mykhailiuk et al. [1, 4]

Context: This protocol generates a 3-aryl-3-hydroxy azetidine. The choice of organometallic reagent determines the C3 substituent.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Charge the flask with 1-azabicyclo[1.1.0]butane (BCB) (1.0 equiv) dissolved in anhydrous THF (

    
    ).
    
  • Activation: Cool to

    
    . Add Arylmagnesium Bromide  (1.2 equiv) dropwise.
    
    • Scientist's Note: The temperature control is vital. While the reaction is driven by strain release, exotherms can lead to polymerization of the BCB.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (disappearance of BCB).
    
  • Quench: Cool to

    
     and quench with saturated 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). The organic layer will contain the free amine. If the N-protected product is desired, add 
    
    
    
    directly to the crude mixture before purification.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Visible-Light Intermolecular [2+2] Cycloaddition

Adapted from Schindler et al., Nature Chemistry [2]

Context: Synthesis of functionalized azetidines from isoxazolines and alkenes.

  • Setup: Use a clear glass vial (borosilicate) equipped with a stir bar.

  • Reagents: Add 2-isoxazoline-3-carboxylate (0.2 mmol), Alkene (5.0 equiv), and Photocatalyst

    
      (1 mol%).
    
  • Solvent: Dissolve in degassed acetonitrile (

    
    ).
    
    • Scientist's Note: Oxygen quenches the triplet state of the Iridium catalyst. Degassing via sparging (bubbling

      
       for 15 mins) is mandatory , not optional.
      
  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature.

  • Duration: Irradiate for 12–24 hours.

  • Workup: Concentrate in vacuo. The resulting azetidine is often obtained with high diastereoselectivity (check via crude NMR).

References

  • Aggarwal, V. K., et al. "Strain-Release-Driven Homologation of Boronic Esters: A New Gateway to Functionalized Azetidines." Angewandte Chemie International Edition, 2020.[2]

  • Schindler, C. S., et al. "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions."[3] Nature Chemistry, 2020.[3]

  • Gaunt, M. J., et al. "Pd-Catalyzed C–H Activation of Aliphatic Amines to form Azetidines." Science, 2018.

  • Mykhailiuk, P. K. "In situ Generation of Bicyclo[1.1.0]butanes for the Synthesis of Azetidines." Chemistry - A European Journal, 2019.

  • Baran, P. S., et al. "Strain-Release Amination." Science, 2016.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-((4-Methoxybenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-((4-Methoxybenzyl)oxy)azetidine is a functionalized nitrogen heterocycle commonly used as a building block in medicinal chemistry. While valuable for synthesis, its disposal requires strict adherence to protocol due to two synergistic chemical risks: ring strain and acid-lability .

  • Primary Hazard: The azetidine ring is highly strained (~26 kcal/mol). Improper disposal into acidic waste streams can catalyze exothermic ring-opening reactions.

  • Secondary Hazard: The para-methoxybenzyl (PMB) ether is acid-labile. Exposure to strong acids in a waste container can cleave this protecting group, generating reactive benzyl cations and increasing internal container pressure.

  • Core Directive: NEVER dispose of this compound in "Acidic" or "Oxidizing" waste streams. It must be sequestered in "Basic" or "Non-Halogenated Organic" streams.

Chemical Profile & Hazard Assessment

ParameterDataOperational Implication
Chemical Name 3-((4-Methoxybenzyl)oxy)azetidineUse full name on all waste tags.
CAS Number 1253789-76-2 (Free base)Verify specific salt form (e.g., HCl salt) as it affects solubility.
Molecular Formula C₁₁H₁₅NO₂Organic content; suitable for high-BTU incineration.
Functional Groups Secondary Amine, PMB EtherBasic character; incompatible with acids and oxidizers.
Physical State Solid (Low melting point) or OilMay adhere to glass; requires triple rinsing.
Reactivity High (Ring Strain)Susceptible to nucleophilic attack and polymerization.

Waste Stream Segregation Logic

Scientific integrity in disposal dictates that we categorize waste based on potential reactivity, not just regulatory class.

The "Do Not Mix" List

The following interactions are the primary cause of waste-drum incidents involving azetidines:

  • Strong Acids (Concentrated HCl, H₂SO₄, TFA):

    • Mechanism:[1][2][3] Protonation of the azetidine nitrogen facilitates nucleophilic attack/ring opening. Simultaneously, acid cleaves the PMB ether.

    • Result: Rapid heat generation (exotherm) and pressure buildup.

  • Strong Oxidizers (Peroxides, Nitric Acid):

    • Mechanism:[1][2][3] Oxidation of the electron-rich PMB aromatic ring or the amine.

    • Result: Fire hazard or formation of unstable N-oxides.

  • Alkylating Agents (Methyl Iodide, Benzyl Bromide):

    • Mechanism:[1][2][3] Quaternization of the azetidine nitrogen creates a highly electrophilic species prone to explosive decomposition.

Approved Waste Streams
  • Primary Choice: Non-Halogenated Organic Waste (Basic/Neutral).

  • Secondary Choice: Solid Hazardous Waste (if chemically contaminated silica/wipes).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the material is old or of unknown purity, verify it has not polymerized.

  • Inspect: Check for discoloration (yellowing/browning indicates oxidation or polymerization).

  • Dilution (Liquids): If disposing of neat oil, dilute 1:10 with a compatible solvent (Ethanol or Ethyl Acetate) to act as a heat sink in case of downstream reactivity.

  • Quenching (Only if necessary): For trace residues in glassware, rinse with dilute Methanol. Do not use concentrated acid to clean glassware containing this compound.

Phase 2: Waste Transfer
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the compound is in a salt form (corrosion risk).

  • Transfer: Pour liquid waste into the "Non-Halogenated Organic" carboy.

  • Rinsing: Triple rinse the original vial with Ethanol. Add rinsates to the same waste container.

    • Note: Do not dispose of rinsates down the sink. Azetidines are often bioactive.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following specific constituents:

  • Constituent 1: 3-((4-Methoxybenzyl)oxy)azetidine (approx.[4] %)

  • Constituent 2: Solvent (e.g., Ethanol)

  • Hazard Checkbox: [x] Irritant [x] Flammable (if in solvent) [x] Toxic

Decision Matrix (Visualized)

The following workflow illustrates the critical decision path for disposing of azetidine derivatives.

DisposalWorkflow Start Waste Generation: 3-((4-Methoxybenzyl)oxy)azetidine StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solution Solid Solid / Silica / Wipes StateCheck->Solid Pure Solid/Debris SolventCheck Does it contain Halogens? (DCM, Chloroform) Liquid->SolventCheck HaloStream Halogenated Organic Waste (Segregate from Acids) SolventCheck->HaloStream Yes (Contains DCM/CHCl3) NonHaloStream Non-Halogenated Organic Waste (Preferred Stream) SolventCheck->NonHaloStream No (EtOAc/MeOH/EtOH) SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Warning CRITICAL: NO ACIDS (H2SO4, HCl) NO OXIDIZERS Warning->HaloStream Warning->NonHaloStream

Figure 1: Decision matrix for the segregation of azetidine-based chemical waste. Note the critical exclusion of acidic streams.

Emergency Contingencies: Spills & Exposure[2][5]

In the event of a spill, speed is essential to prevent volatilization or skin absorption.

ScenarioImmediate ActionDecontamination
Skin Contact Flush immediately with water for 15 mins.[3][5] Azetidines can be corrosive sensitizers.Wash with non-abrasive soap. Seek medical attention if erythema develops.
Bench Spill (<10mL) Evacuate immediate area. Don nitrile gloves and safety goggles.[6]Absorb with Vermiculite or Sand . Do not use paper towels (combustible). Place in a sealed bag.
Floor Spill (>100mL) Evacuate lab. Call EHS.Requires SCBA if ventilation is poor. Use spill pillows.

Medical Note: If exposed, inform medical personnel that the compound is a secondary amine and a strained ring system . It may exhibit alkylating properties similar to mustard agents in high concentrations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329797269, 3-[(4-Methoxybenzyl)oxy]azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[7] Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Standard Operating Procedure: Handling Strained Ring Heterocycles. Retrieved from [Link]

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3-((4-Methoxybenzyl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((4-Methoxybenzyl)oxy)azetidine

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